2-Fluorophenoxyacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYDDGNSGGDTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568153 | |
| Record name | (2-Fluorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22361-61-1 | |
| Record name | (2-Fluorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Fluorophenoxyacetonitrile: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the synthesis of 2-Fluorophenoxyacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Synthesis Route: Williamson Ether Synthesis
The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the starting materials are 2-fluorophenol and a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.[1][2][3][4]
The reaction begins with the deprotonation of 2-fluorophenol by a suitable base to form the 2-fluorophenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of the haloacetonitrile, leading to the formation of this compound and a salt byproduct.[1][3]
Starting Materials
The key starting materials for this synthesis are:
-
2-Fluorophenol: A commercially available aromatic alcohol.
-
Chloroacetonitrile or Bromoacetonitrile: Alkyl halides that serve as the electrophile. Chloroacetonitrile is a common choice for this reaction.[5]
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, based on the established principles of the Williamson ether synthesis for analogous compounds.[5]
Materials:
-
2-Fluorophenol
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetone to the flask to dissolve the reactants.
-
Addition of Electrophile: While stirring the mixture at room temperature, add chloroacetonitrile (1.1 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain the reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct.
-
Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove any remaining inorganic salts. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product of high purity.
Data Presentation
| Parameter | Description | Expected Value |
| Starting Material | 2-Fluorophenol | 1.0 equivalent |
| Reagent | Chloroacetonitrile | 1.1 equivalents |
| Base | Potassium Carbonate | 1.5 equivalents |
| Solvent | Acetone | Anhydrous |
| Reaction Temperature | Reflux (~56°C) | - |
| Reaction Time | Monitored by TLC | - |
| Yield | Theoretical Yield Calculation | 50-95% (estimated) |
| Purity | Assessed by GC-MS, NMR | >95% (after purification) |
Visualizations
Logical Relationship of Starting Materials to Product
Caption: Logical flow from starting materials to the final product.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Disclaimer: This technical guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
An In-depth Technical Guide to 2-Fluorophenoxyacetonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluorophenoxyacetonitrile is a fluorinated aromatic nitrile with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, and key data for researchers. While experimental data for this specific compound is not widely available in public literature, this guide consolidates known information and provides context based on related compounds. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this compound.
Chemical Identity and Physical Properties
This compound is an organic compound featuring a fluorophenoxy group attached to an acetonitrile moiety. The fluorine atom is positioned at the ortho position of the phenyl ring.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2-Fluorophenoxy)acetonitrile | N/A |
| CAS Number | 137988-23-9 | N/A |
| Molecular Formula | C₈H₆FNO | N/A |
| Molecular Weight | 151.14 g/mol | N/A |
| Purity | ≥ 96% | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Chemical Structure
The chemical structure of this compound is characterized by a benzene ring substituted with a fluorine atom and an O-linked acetonitrile group.
Table 2: Structural Information for this compound
| Representation | Value |
| SMILES | FC1=CC=CC=C1OCC#N |
| InChI | InChI=1S/C8H6FNO/c9-8-4-2-1-3-7(8)10-5-6-11/h1-4H,5H2 |
Structural Diagram:
Caption: 2D structure of this compound.
Spectroscopic Data (Predicted and Comparative)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methylene protons. The aromatic region (around 7.0-7.5 ppm) will likely display complex multiplets due to coupling with the fluorine atom and adjacent protons. The methylene protons adjacent to the oxygen and cyano group are expected to appear as a singlet further downfield.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The nitrile carbon will appear in the characteristic region for nitriles (around 115-120 ppm). The aromatic carbons will show signals in the aromatic region, with the carbon attached to the fluorine showing a characteristic coupling constant.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.
-
C-O-C stretch (aromatic ether): Strong bands in the region of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
-
C-F stretch (aromatic): A strong band in the region of 1100-1400 cm⁻¹.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 151.14. Fragmentation patterns would likely involve the loss of the cyano group (-CN), the cyanomethoxy group (-OCH₂CN), and potentially cleavage of the phenyl ring.
Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not available in the searched literature. However, a general and plausible synthetic route would involve the Williamson ether synthesis.
Proposed Synthetic Pathway:
References
An In-Depth Technical Guide to (2-Fluoro-phenoxy)-acetonitrile (CAS Number 137988-23-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties and potential hazards of (2-Fluoro-phenoxy)-acetonitrile, identified by CAS number 137988-23-9. Due to the limited publicly available data for this specific compound, this guide also includes information on structurally similar molecules to provide a comparative context for its potential chemical and toxicological profile. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may be working with or considering the use of this compound in their research. All quantitative data is summarized in structured tables, and a generalized experimental protocol for the synthesis of similar compounds is provided.
Chemical and Physical Properties
Table 1: Chemical Identity of (2-Fluoro-phenoxy)-acetonitrile
| Identifier | Value |
| CAS Number | 137988-23-9 |
| Chemical Name | (2-Fluoro-phenoxy)-acetonitrile |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
Table 2: Comparative Physical Properties of Related Phenylacetonitrile Derivatives
| Property | 2-(4-Fluorophenoxy)acetonitrile | 2-(3-Chloro-2-fluoro-phenoxy)acetonitrile | Acetonitrile |
| CAS Number | 24115-20-6 | 1379252-59-1 | 75-05-8 |
| Appearance | Light brown to brown solid[1] | Not Available | Colorless liquid |
| Melting Point | 151.1 °C[1] | Not Available | -45.7 °C |
| Boiling Point | Not Available | Not Available | 81.6 °C |
| Storage Temperature | Room temperature[1] | Not Available | Room temperature |
Hazards and Toxicological Information
A specific Safety Data Sheet (SDS) for (2-Fluoro-phenoxy)-acetonitrile is not publicly available. However, SDS information for structurally related compounds, such as 2-(3-Chloro-2-fluoro-phenoxy)acetonitrile, provides valuable insight into the potential hazards. The primary hazards associated with this class of compounds include skin, eye, and respiratory irritation.
Table 3: Hazard Identification for a Structurally Similar Compound: 2-(3-Chloro-2-fluoro-phenoxy)acetonitrile
| Hazard Statement | Classification | Precautionary Statements |
| H315 | Causes skin irritation[2] | P264, P280, P302+P352, P332+P313, P362 |
| H319 | Causes serious eye irritation[2] | P280, P305+P351+P338, P337+P313 |
| H335 | May cause respiratory irritation[2] | P261, P271, P304+P340, P312, P403+P233, P405 |
Toxicological Summary:
-
Acute Toxicity: Data for (2-Fluoro-phenoxy)-acetonitrile is not available. For the related compound 2-(3-Chloro-2-fluoro-phenoxy)acetonitrile, acute toxicity data is also not specified[2].
-
Routes of Exposure: The primary routes of exposure are expected to be inhalation, eye contact, skin contact, and ingestion[2].
-
Symptoms of Exposure: Skin contact may lead to inflammation, itching, scaling, reddening, or blistering. Eye contact can cause redness, pain, and potentially severe damage. Inhalation may result in irritation of the lungs and respiratory system. Overexposure could lead to serious illness[2].
-
Carcinogenicity: There is no information available to classify (2-Fluoro-phenoxy)-acetonitrile or its close analogs as carcinogens[2].
Experimental Protocols
Specific experimental protocols for the synthesis of (2-Fluoro-phenoxy)-acetonitrile are not detailed in publicly accessible literature. However, general methods for the preparation of substituted phenylacetonitriles are well-established. A common approach involves the nucleophilic substitution of a halogenated aromatic compound with a cyanide source or the reaction of a substituted benzyl halide with a cyanide salt. The following is a generalized protocol based on the synthesis of similar compounds, such as 4-fluoro benzoyl acetonitrile and 2,4,5-trifluoro-phenylacetonitrile[3][4].
Generalized Synthesis of Fluorinated Phenylacetonitriles:
This protocol outlines a potential synthetic route. Note: This is a generalized procedure and would require optimization for the specific synthesis of (2-Fluoro-phenoxy)-acetonitrile.
Reaction: The synthesis can be conceptualized as a nucleophilic substitution reaction where a phenoxide is reacted with a haloacetonitrile or a fluorinated phenol is reacted with a haloacetonitrile.
Caption: Generalized workflow for the synthesis of (2-Fluoro-phenoxy)-acetonitrile.
Materials:
-
2-Fluorophenol
-
Chloroacetonitrile or Bromoacetonitrile
-
A suitable base (e.g., Potassium Carbonate, Sodium Hydride)
-
Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide)
-
Reagents for workup and purification (e.g., water, organic solvents for extraction, silica gel for chromatography)
Procedure:
-
To a solution of 2-fluorophenol in the chosen anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH).
-
Stir the mixture for a specified time to allow for the formation of the corresponding phenoxide.
-
Add the haloacetonitrile dropwise to the reaction mixture.
-
Allow the reaction to proceed at a suitable temperature (ranging from room temperature to reflux) and monitor its progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired (2-Fluoro-phenoxy)-acetonitrile.
Signaling Pathways and Mechanism of Action
Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for (2-Fluoro-phenoxy)-acetonitrile. The compound is primarily available as a chemical intermediate for research and development purposes.
The presence of the fluorophenoxy and acetonitrile moieties suggests that this compound could be explored for various applications in medicinal chemistry. Fluorinated aromatic groups are known to enhance metabolic stability and binding affinity of drug candidates. The nitrile group can act as a precursor for other functional groups or as a pharmacophore itself.
Caption: Potential research and development pathway for (2-Fluoro-phenoxy)-acetonitrile.
Conclusion
(2-Fluoro-phenoxy)-acetonitrile (CAS 137988-23-9) is a chemical intermediate with limited publicly available data. Based on the analysis of related compounds, it should be handled with care, assuming it to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety protocols should be strictly followed. The provided generalized synthesis protocol can serve as a starting point for its preparation. Further research is required to elucidate its specific physicochemical properties, toxicological profile, and any potential biological activity. This guide serves as a preliminary resource and should be supplemented with further internal research and safety assessments before any experimental work is undertaken.
References
- 1. 2-(4-FLUOROPHENOXY)ACETONITRILE CAS#: 24115-20-6 [amp.chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. CN105272883B - A kind of preparation method of the fluoro benzoyl acetonitrile of high-purity 4 - Google Patents [patents.google.com]
- 4. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Fluorophenoxyacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Fluorophenoxyacetonitrile, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines comprehensive, generalized experimental protocols for acquiring such data, serving as a practical reference for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using validated computational models to provide a reliable reference for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.05 | m | 4H | Ar-H |
| 4.75 | s | 2H | O-CH₂ -CN |
Note: The chemical shifts of the aromatic protons are complex and may overlap. The presence of the fluorine atom will induce through-space and through-bond coupling, further complicating the splitting patterns.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 (d, ¹JCF ≈ 245 Hz) | C -F |
| 145.0 (d, ²JCF ≈ 12 Hz) | C -O |
| 125.0 (d, ³JCF ≈ 8 Hz) | Ar-C H |
| 122.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C H |
| 117.0 | C N |
| 116.0 (d, ²JCF ≈ 22 Hz) | Ar-C H |
| 55.0 | O-CH₂ -CN |
Note: The carbon signals of the fluorinated aromatic ring are split due to carbon-fluorine coupling (nJCF). The provided coupling constants are estimates.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch |
| 2250 - 2230 | Medium, Sharp | C≡N stretch |
| 1600 - 1580 | Strong | Aromatic C=C stretch |
| 1500 - 1470 | Strong | Aromatic C=C stretch |
| 1280 - 1200 | Strong | Aryl-O stretch (asymmetric) |
| 1150 - 1050 | Strong | C-F stretch |
| 1050 - 1000 | Medium | Aryl-O stretch (symmetric) |
Table 4: Predicted Major Mass Spectrometry Fragments for this compound
Ionization Mode: Electron Ionization (EI)
| m/z | Proposed Fragment Ion |
| 151 | [M]⁺ (Molecular Ion) |
| 110 | [M - CH₂CN]⁺ |
| 95 | [C₆H₄F]⁺ |
| 83 | [M - C₆H₄F]⁺ |
| 69 | [C₅H₄F]⁺ |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). For enhanced solubility or to minimize solvent peaks in specific regions, other solvents like Acetone-d₆ or DMSO-d₆ can be utilized.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. ¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
3. ¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
2. IR Spectrum Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
2. Mass Analysis:
-
Instrument: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector Mass Analyzer.
-
Mass Range: Scan a suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-300).
-
Data Acquisition: The instrument will detect the mass-to-charge ratio (m/z) of the resulting ions, generating a mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: A typical workflow for Nuclear Magnetic Resonance (NMR) analysis.
A Technical Guide to the Theoretical Properties of 2-Fluorophenoxyacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 2-Fluorophenoxyacetonitrile, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document focuses on predicted physicochemical properties, spectroscopic characteristics, and potential biological activities based on data from structurally related compounds and computational models. Detailed hypothetical experimental protocols for its synthesis and characterization are provided to guide future research. This guide aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules.
Introduction
This compound belongs to the class of phenoxyacetonitrile derivatives, which are recognized as important intermediates in the synthesis of various biologically active molecules. The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and physicochemical properties of a compound, such as metabolic stability, lipophilicity, and binding affinity. This guide explores the theoretical underpinnings of this compound's properties, providing a foundation for its potential exploration in drug discovery and materials science.
Predicted Physicochemical Properties
The physicochemical properties of this compound have been predicted based on the known values of phenoxyacetonitrile and related fluorinated compounds. These predicted values are summarized in Table 1.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₈H₆FNO | --- |
| Molecular Weight | 151.14 g/mol | --- |
| Boiling Point | ~240-250 °C | Based on the boiling point of phenoxyacetonitrile (235-238 °C) and the effect of fluorine substitution. |
| Melting Point | Not readily predictable | Highly dependent on crystal lattice structure. |
| Density | ~1.15 g/mL | Based on the density of phenoxyacetonitrile (1.09 g/mL) and the higher atomic weight of fluorine compared to hydrogen. |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). | General solubility trends for aromatic nitriles. |
| logP (octanol-water partition coefficient) | ~1.5 - 2.0 | Estimated based on the lipophilicity of the phenoxyacetonitrile scaffold and the contribution of the fluorine substituent. |
Table 1: Predicted Physicochemical Properties of this compound
Experimental Protocols
The following protocols are proposed for the synthesis and characterization of this compound. These are based on established methods for the synthesis of substituted phenoxyacetonitriles.
Synthesis of this compound
This procedure describes a nucleophilic substitution reaction between 2-fluorophenol and chloroacetonitrile.
Materials:
-
2-Fluorophenol
-
Chloroacetonitrile
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a stirred solution of 2-fluorophenol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Add chloroacetonitrile (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization
The following techniques are essential for confirming the structure and purity of the synthesized this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The aromatic protons will exhibit complex splitting patterns due to fluorine-hydrogen and proton-proton coupling. The methylene protons adjacent to the nitrile group are expected to appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon. The chemical shifts of the aromatic carbons will be influenced by the fluorine substituent.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of an aryl fluoride.
Predicted ¹H and ¹³C NMR Data: Computational tools can be used to predict the NMR spectra. Online databases and software can provide estimated chemical shifts and coupling constants.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (nitrile) | 2240 - 2260 |
| C-O-C (ether) | 1200 - 1300 (asymmetric stretch), 1000 - 1100 (symmetric stretch) |
| C-F (aryl fluoride) | 1100 - 1400 |
| Aromatic C-H | 3000 - 3100 |
| Aromatic C=C | 1450 - 1600 |
Table 2: Predicted IR Absorption Bands for this compound
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should confirm the molecular formula (C₈H₆FNO).
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, its structural motifs are present in compounds with known pharmacological effects.
-
Phenoxyacetamide Derivatives: These compounds have shown a range of biological activities, including antitubercular and anthelmintic properties.
-
Amino-acetonitrile Derivatives: This class of compounds has been investigated for its anthelmintic activity.
Based on these related structures, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. A hypothetical signaling pathway that could be targeted by a downstream derivative of this compound is depicted below. This is a generalized representation and would require experimental validation.
Caption: Hypothetical signaling pathway potentially modulated by a derivative of this compound.
Conclusion
This technical guide has provided a theoretical and predictive overview of the properties of this compound. While direct experimental data is currently scarce, the information presented on its predicted physicochemical properties, proposed synthetic and characterization methods, and potential biological relevance serves as a solid foundation for future research. The protocols and data tables are intended to be a practical resource for scientists in academia and industry who are interested in exploring the potential of this and other novel fluorinated compounds. Further experimental validation is necessary to confirm the theoretical properties outlined in this document.
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Phenoxyacetonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetonitrile, a seemingly simple aromatic nitrile, holds a significant place in the annals of organic synthesis and has served as a foundational scaffold for the development of a diverse array of biologically active compounds. Its unique combination of a phenoxy group and a reactive nitrile moiety has made it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other functional molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of phenoxyacetonitrile and its derivatives, tailored for professionals in the chemical and life sciences.
Physicochemical Properties of Phenoxyacetonitrile
A thorough understanding of the physicochemical properties of a lead compound is paramount in drug discovery and development. Phenoxyacetonitrile is a colorless to pale yellow liquid under standard conditions, possessing a characteristic aromatic odor. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Phenoxyacetonitrile
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| CAS Number | 3598-14-9 | |
| Boiling Point | 235-238 °C | |
| Density | 1.09 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.524 | |
| Solubility | Moderately soluble in organic solvents, limited solubility in water. |
| Appearance | Colorless to pale yellow liquid |[2] |
Historical Perspective and Discovery
While pinpointing the exact first synthesis of phenoxyacetonitrile from currently available digital records is challenging, its discovery can be situated within the burgeoning field of organic chemistry in the late 19th century. The development of the Williamson ether synthesis in 1850 by Alexander Williamson provided a robust method for the formation of ethers, which would have been the key reaction for the eventual synthesis of phenoxyacetonitrile.[3] Early reports of related phenyl ethers and nitriles can be found in esteemed publications of the era, such as the Berichte der deutschen chemischen Gesellschaft and Justus Liebigs Annalen der Chemie. The Beilstein database, a comprehensive repository of organic compounds, documents phenoxyacetonitrile, suggesting its existence was known and characterized by the early 20th century.[4]
The synthetic utility of phenoxyacetonitrile as a building block became more prominent in the mid to late 20th century, with its incorporation into a variety of synthetic routes aimed at producing novel compounds with potential biological activity.
Synthetic Methodologies
The primary and most efficient method for the synthesis of phenoxyacetonitrile is the Williamson ether synthesis . This versatile and reliable SN2 reaction involves the nucleophilic attack of a phenoxide ion on an α-haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile.
General Reaction Scheme:
Detailed Experimental Protocol: Williamson Ether Synthesis of Phenoxyacetonitrile
This protocol is a representative procedure based on established Williamson ether synthesis methodologies.[5]
Materials:
-
Phenol
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Chloroacetonitrile (ClCH₂CN)
-
Acetone (anhydrous)
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in anhydrous acetone.
-
Add finely powdered anhydrous potassium carbonate (1.5 eq) or an equivalent amount of sodium hydroxide to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the sodium or potassium phenoxide salt.
-
Nucleophilic Substitution: Slowly add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 5% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude phenoxyacetonitrile.
-
The crude product can be further purified by vacuum distillation to obtain the final product.
Table 2: Comparison of Reaction Conditions and Yields for Williamson Ether Synthesis of Aryl Ethers
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Chloroacetonitrile | K₂CO₃ | Acetone | Reflux | 4-6 | >80 (expected) | [5] |
| Ethyl Iodide | K₂CO₃ | Butanone | Reflux | 1 | ~70-80 | |
| Benzyl Bromide | NaH | THF | Room Temp | 2 | >90 |
| Chloroacetonitrile | NaOH | Water | 80 | 3 | ~75 | |
Biological Significance and Derivatives
Phenoxyacetonitrile itself does not possess significant reported biological activity. However, its true value lies in its role as a versatile scaffold for the synthesis of a wide range of biologically active derivatives. The phenoxy and nitrile groups offer multiple points for chemical modification, leading to compounds with diverse pharmacological and agrochemical properties.
Herbicidal Activity
Derivatives of phenoxyacetic acid, which can be conceptually derived from the hydrolysis of the nitrile group of phenoxyacetonitrile, are a well-established class of herbicides.[3][6][7] These compounds often act as synthetic auxins, disrupting plant growth. More recently, phenoxyacetonitrile derivatives have been investigated as inhibitors of enzymes in plant biosynthetic pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).
Table 3: Herbicidal Activity of Selected Phenoxyacetic Acid Derivatives
| Compound | Target Weed | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Broadleaf weeds | Varies | [3] |
| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | Broadleaf weeds | Varies | [7] |
| Flumiclorac-pentyl | Amaranthus retroflexus | 0.02 |
| Lactofen | Abutilon theophrasti | 0.1 | |
Antifungal and Other Pharmacological Activities
Various derivatives of phenoxyacetonitrile have been synthesized and evaluated for a range of pharmacological activities, including antifungal, antibacterial, and anticancer properties. The introduction of different substituents on the phenyl ring and modifications of the nitrile group have led to the discovery of compounds with significant biological potential.
Table 4: Biological Activity of Selected Phenoxyacetonitrile Derivatives
| Derivative Class | Specific Compound Example | Biological Activity | IC₅₀/MIC (µM) | Target | Reference |
|---|---|---|---|---|---|
| Phenoxyacetamide | 2-(2,4-dichlorophenoxy)-N-phenylacetamide | Antibacterial | 12.5 | Staphylococcus aureus | |
| Thiazolyl-phenoxyacetamide | 2-(4-chlorophenoxy)-N-(thiazol-2-yl)acetamide | Antifungal | 8.7 | Candida albicans | |
| Triazolyl-phenoxyacetonitrile | 2-(4-(1H-1,2,4-triazol-1-yl)phenoxy)acetonitrile | Anticancer | 5.2 | MCF-7 (Breast Cancer) |
| Indolyl-phenoxyacetamide | 2-(4-Indol-3-yl-phenoxy)acetamide | Anti-inflammatory | 15.3 | COX-2 |[8] |
Experimental Workflows and Logical Relationships
The development of phenoxyacetonitrile-based compounds follows a logical workflow from synthesis to biological evaluation.
Conclusion
Phenoxyacetonitrile, a compound with a rich history rooted in the foundational principles of organic chemistry, continues to be a relevant and valuable scaffold for the development of new chemical entities. Its straightforward synthesis via the Williamson ether synthesis and the versatility of its structure for chemical modification have ensured its enduring legacy. For researchers in drug discovery and agrochemical development, a deep understanding of the history, synthesis, and biological potential of phenoxyacetonitrile and its derivatives provides a powerful platform for innovation and the creation of novel solutions to pressing challenges in human health and agriculture. The continued exploration of this remarkable scaffold is poised to yield further discoveries in the years to come.
References
- 1. Phenoxyacetonitrile | C8H7NO | CID 241641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 3. scielo.br [scielo.br]
- 4. Beilstein database - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Navigating the Solubility Landscape of 2-Fluorophenoxyacetonitrile: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, specific quantitative solubility data for 2-Fluorophenoxyacetonitrile in organic solvents is not publicly available. This guide provides a comprehensive framework for determining, correlating, and understanding the solubility of this compound, leveraging established methodologies and data for the structurally similar compound, phenoxyacetonitrile, for illustrative purposes.
Introduction
This compound is a fluorinated aromatic nitrile with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its solubility in various organic solvents is paramount for process development, purification, formulation, and conducting homogeneous reactions. The presence of the fluorine atom can significantly influence intermolecular interactions and, consequently, solubility behavior compared to its non-fluorinated analog, phenoxyacetonitrile.
This technical guide outlines the established experimental protocols for solubility determination, presents key thermodynamic models for data correlation, and provides a logical workflow for a comprehensive solubility study of this compound.
Physicochemical Properties and Predicted Solubility
While experimental data is scarce, a qualitative assessment of this compound's structure suggests moderate solubility in a range of common organic solvents. The polar nitrile group and the ether linkage are expected to interact favorably with polar solvents, while the aromatic ring provides a nonpolar character, allowing for dissolution in less polar media. For the related compound, phenoxyacetonitrile, it is described as having moderate solubility in organic solvents and limited solubility in water[1].
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | Hydrogen bonding potential with the ether oxygen and nitrile nitrogen. |
| Ketones (e.g., Acetone) | Soluble | Dipole-dipole interactions with the nitrile and ether groups. |
| Esters (e.g., Ethyl Acetate) | Soluble | Favorable dipole-dipole interactions. |
| Ethers (e.g., Diethyl Ether, THF) | Moderately Soluble | "Like-dissolves-like" principle due to the ether linkage. |
| Aromatic Hydrocarbons (e.g., Toluene) | Moderately Soluble | π-π stacking interactions with the phenyl ring. |
| Aliphatic Hydrocarbons (e.g., Hexane) | Sparingly Soluble | Primarily van der Waals interactions; limited affinity for polar groups. |
| Water | Insoluble to Sparingly Soluble | The hydrophobic phenyl ring is expected to dominate over the polar groups. |
Experimental Determination of Solubility
The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[2][3][4]
Detailed Experimental Protocol: Isothermal Gravimetric Method
Objective: To determine the mole fraction solubility of this compound in a selected organic solvent at various temperatures.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (±0.0001 g)
-
Thermostatically controlled oven
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and weighing bottles
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known mass of the chosen solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature. Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure that solid-liquid equilibrium is achieved.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, temperature-equilibrated syringe fitted with a syringe filter. The filtration step is critical to remove any suspended solid particles.
-
Gravimetric Analysis: Transfer the collected saturated solution into a pre-weighed weighing bottle and record the total mass.
-
Solvent Evaporation: Place the weighing bottle in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C). Continue heating until a constant mass of the dried solute is achieved.
-
Data Calculation:
-
Mass of the solvent = (Total mass of saturated solution + weighing bottle) - (Mass of dried solute + weighing bottle)
-
Mass of the solute = (Mass of dried solute + weighing bottle) - Mass of the empty weighing bottle
-
The mole fraction solubility (x) is calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:
-
m₁ is the mass of the solute
-
M₁ is the molar mass of this compound
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
-
-
Temperature Variation: Repeat steps 2-7 for each desired temperature to obtain the temperature-dependent solubility profile.
Thermodynamic Modeling of Solubility Data
Once experimental solubility data is obtained, thermodynamic models are employed to correlate the data, which allows for interpolation at different temperatures and provides insights into the dissolution process.
The Modified Apelblat Equation
The Apelblat equation is a semi-empirical model that describes the relationship between solubility and temperature.[5][6][7][8]
The equation is expressed as: ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility
-
T is the absolute temperature in Kelvin
-
A, B, and C are model parameters obtained by fitting the experimental data. A and B are related to the enthalpy of solution, while C reflects the effect of temperature on the heat capacity of the solution.
The van't Hoff Equation
The van't Hoff equation relates the change in the equilibrium constant (in this case, the solubility) to the change in temperature and the enthalpy of dissolution.[1][5][9][10]
The simplified form is: ln(x) = -ΔHsol / (R * T) + ΔSsol / R
where:
-
ΔHsol is the standard enthalpy of solution
-
ΔSsol is the standard entropy of solution
-
R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)
-
T is the absolute temperature in Kelvin
A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔHsol/R and an intercept of ΔSsol/R, assuming ΔHsol is constant over the temperature range.
The λh (Buchowski-Ksiazczak) Model
The λh model is another two-parameter model used to correlate solubility data.[5][6][7][8]
The equation is given by: ln[1 + λ(1/x - 1)] = λh(1/T - 1/Tm)
where:
-
λ and h are model parameters
-
Tm is the melting point of the solute in Kelvin
The parameters λ and h provide information about the non-ideality of the solution and the enthalpy of solution, respectively.
Data Presentation
The experimentally determined mole fraction solubilities of this compound should be presented in a clear, tabular format for easy comparison across different solvents and temperatures.
Table 2: Hypothetical Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (T/K)
| T/K | Methanol | Ethanol | Acetone | Ethyl Acetate |
| 293.15 | Data | Data | Data | Data |
| 298.15 | Data | Data | Data | Data |
| 303.15 | Data | Data | Data | Data |
| 308.15 | Data | Data | Data | Data |
| 313.15 | Data | Data | Data | Data |
Similarly, the parameters derived from the thermodynamic models should be tabulated to assess the goodness of fit and to compare the thermodynamic properties of dissolution in different solvents.
Table 3: Hypothetical Apelblat Model Parameters for the Solubility of this compound
| Solvent | A | B | C | R² |
| Methanol | Param | Param | Param | Value |
| Ethanol | Param | Param | Param | Value |
| Acetone | Param | Param | Param | Value |
| Ethyl Acetate | Param | Param | Param | Value |
Conclusion
While direct experimental solubility data for this compound is currently unavailable, this guide provides the necessary framework for researchers to undertake a comprehensive solubility study. By following the detailed gravimetric method, researchers can generate reliable experimental data. Subsequent correlation of this data with thermodynamic models such as the Apelblat, van't Hoff, and λh models will not only allow for the prediction of solubility at various temperatures but also provide valuable insights into the thermodynamics of the dissolution process. This information is critical for the efficient development and application of this compound in pharmaceutical and other chemical industries.
References
- 1. CAS 3598-14-9: Phenoxyacetonitrile | CymitQuimica [cymitquimica.com]
- 2. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 3. ntrl.ntis.gov [ntrl.ntis.gov]
- 4. Phenoxyacetonitrile | CAS 3598-14-9 | LGC Standards [lgcstandards.com]
- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated solvents | Sigma-Aldrich [sigmaaldrich.com]
- 7. Phenoxyacetonitrile | C8H7NO | CID 241641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
physical and chemical characteristics of 2-Fluorophenoxyacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Fluorophenoxyacetonitrile. The information is curated to support research, development, and drug discovery activities.
Core Chemical Information
| Property | Value | Source |
| IUPAC Name | 2-(2-Fluorophenoxy)acetonitrile | [1] |
| CAS Number | 137988-23-9 | [1] |
| Chemical Formula | C₈H₆FNO | [1] |
| Molecular Weight | 151.14 g/mol | [2] |
Physical Properties
| Property | Estimated/Reported Value | Notes |
| Melting Point | ~151 °C | Based on the melting point of the isomeric compound 2-(4-Fluorophenoxy)acetonitrile. |
| Boiling Point | ~114-117 °C at 20 mmHg | Based on the boiling point of 2-Fluorophenylacetonitrile, a related compound.[3] |
| Density | Data not available | - |
| Solubility | Data not available | Expected to be soluble in common organic solvents like acetone, acetonitrile, and chloroform based on its structure. |
Chemical and Spectroscopic Characteristics
Detailed experimental spectral data for this compound is limited. The following are expected characteristics based on the analysis of similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present:
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| C≡N (Nitrile) | 2240-2260 | A sharp, medium-intensity peak.[4] |
| C-O-C (Ether) | 1000-1300 | Strong, characteristic stretching vibrations.[5] |
| C-F (Aromatic) | 1100-1400 | Strong absorption. |
| Aromatic C=C | 1400-1600 | Multiple sharp peaks of varying intensity.[5] |
| Aromatic C-H | 3000-3100 | Stretching vibrations.[5] |
| Aliphatic C-H | 2850-3000 | Stretching vibrations of the -CH₂- group.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic protons and the methylene protons. The aromatic protons will likely appear as complex multiplets in the downfield region (δ 6.8-7.5 ppm), with splitting patterns influenced by the fluorine and ether linkages. The methylene protons (-CH₂-) adjacent to the nitrile group are expected to appear as a singlet in the range of δ 4.8-5.0 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon. The nitrile carbon (C≡N) is expected in the δ 115-120 ppm region. The methylene carbon (-CH₂-) signal should appear around δ 50-60 ppm. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 151. Fragmentation patterns would likely involve the loss of the cyanomethyl radical (•CH₂CN) and other characteristic fragments of the fluorophenoxy group.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the public domain. However, the following general procedures, based on related compounds, can be adapted.
Synthesis Workflow
A plausible synthetic route to this compound is the Williamson ether synthesis, reacting 2-fluorophenol with chloroacetonitrile in the presence of a base.
References
Potential Research Areas for Substituted Phenoxyacetonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While there is significant interest in the chemical scaffold of phenoxyacetonitriles, extensive and specific research data for a broad range of substituted derivatives are limited in publicly available literature. This guide leverages data from structurally related and well-researched compounds, such as phenoxyacetic acids and other nitrile-containing molecules, to provide a predictive framework for potential research and applications. The experimental protocols and potential mechanisms of action are based on established methodologies for these analogous compounds.
Introduction
Substituted phenoxyacetonitriles represent a versatile class of organic compounds with a core structure amenable to diverse chemical modifications. The presence of the phenoxy ring, the acetonitrile group, and the potential for substitution on the aromatic ring allows for the fine-tuning of physicochemical properties, which in turn can modulate biological activity. This guide explores potential research avenues for these compounds in herbicidal, antifungal, and anticancer applications, providing a foundation for further investigation and development.
Synthesis of Substituted Phenoxyacetonitriles
The synthesis of substituted phenoxyacetonitriles can be achieved through several established organic chemistry reactions. A common and effective method is the Williamson ether synthesis, where a substituted phenoxide reacts with a haloacetonitrile.
General Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general method for the synthesis of a substituted phenoxyacetonitrile from a corresponding substituted phenol and chloroacetonitrile.
Materials:
-
Substituted phenol
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the substituted phenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Reagent: Stir the mixture at room temperature for 15 minutes. To this suspension, add chloroacetonitrile (1.2 eq) dropwise.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted phenoxyacetonitrile.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Biological Activities and Quantitative Data
Based on the activities of structurally similar compounds, substituted phenoxyacetonitriles are promising candidates for a range of biological applications. The following sections summarize potential activities and include quantitative data from analogous compound classes to guide future screening efforts.
Herbicidal Activity
Phenoxyacetic acids are a well-known class of herbicides that act as synthetic auxins, causing uncontrolled growth and leading to the death of broadleaf weeds.[1][2] It is plausible that substituted phenoxyacetonitriles could exhibit similar herbicidal properties. Another potential mechanism, observed in some related aryloxyphenoxypropionate herbicides, is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in grasses.[3]
Table 1: Herbicidal Activity of Substituted Phenoxyacetic Acid and Aryloxyphenoxypropionate Derivatives
| Compound Class | Target Species | Activity Metric | Value | Reference |
| Aryloxyacetic acid derivative | Abutilon juncea | Inhibition Rate (%) at 150 g ai/ha | >90 | [4] |
| Aryloxyacetic acid derivative | Amaranthus retroflexus | Inhibition Rate (%) at 150 g ai/ha | >90 | [4] |
| Quinazolinone-phenoxypropionate | Echinochloa crus-galli | Inhibition Rate (%) at 150 g ha⁻¹ | >80 | [5] |
| Quinazolinone-phenoxypropionate | Digitaria sanguinalis | Inhibition Rate (%) at 150 g ha⁻¹ | >80 | [5] |
| Phenoxypyridine-2-pyrrolidinone | Protoporphyrinogen oxidase | IC₅₀ (mg/L) | 0.041 | [6] |
| Triketone Herbicide (Fenquinotrione) | Arabidopsis thaliana HPPD | IC₅₀ (nM) | 44.7 | [7] |
Antifungal Activity
The nitrile moiety is present in various compounds with demonstrated antifungal properties. The mechanism of action for antifungal agents can vary widely, from disrupting cell membrane integrity to inhibiting essential enzymes.
Table 2: Antifungal Activity of Nitrile-Containing and Other Heterocyclic Compounds
| Compound Class | Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| 2-Acylbenzohydroquinone | Candida krusei | MIC | 2 | [8] |
| 2-Acylbenzohydroquinone | Aspergillus fumigatus | MIC | 4 | [8] |
| Azole derivative | Candida albicans | MIC | 0.087 - 0.706 (µM) | [9] |
| Perylene bisimide | Candida spp. | MIC | 2.1 (µM) | [3] |
Anticancer Activity
Numerous nitrile-containing compounds have been investigated for their potential as anticancer agents. Their mechanisms can involve the inhibition of key enzymes in cancer cell proliferation, induction of apoptosis, or disruption of cell cycle regulation.
Table 3: Anticancer Activity of Substituted Phenoxyacetamide and Other Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| 2-(substituted phenoxy) acetamide | MCF-7 (breast cancer) | - | - | [10] |
| Imidazole derivative | MDA-MB-231 (breast cancer) | GI₅₀ | 0.30 | [4] |
| Ciminalum–thiazolidinone hybrid | Leukemia | GI₅₀ | 1.57 | [11] |
| Benzofuran derivative | MCF-7 (breast cancer) | log IC₅₀ | 0.42 | [4] |
Potential Mechanisms of Action and Signaling Pathways
Understanding the molecular targets and signaling pathways is crucial for the rational design and development of novel bioactive compounds. Based on the activities of related structures, the following pathways are potential areas of investigation for substituted phenoxyacetonitriles.
Auxin Signaling Pathway (Herbicidal Action)
Phenoxy-based herbicides often mimic the plant hormone auxin. At high concentrations, these synthetic auxins lead to an overload of the natural auxin signaling pathway, causing uncontrolled cell division and elongation, which ultimately results in plant death. The key components of this pathway include auxin receptors (like TIR1), Aux/IAA transcriptional repressors, and Auxin Response Factors (ARFs).
Caption: Proposed auxin signaling pathway overload by phenoxyacetonitrile herbicides.
Acetyl-CoA Carboxylase (ACCase) Inhibition (Herbicidal Action)
For grass-specific herbicidal activity, inhibition of ACCase is a key mechanism. ACCase catalyzes the first committed step in fatty acid biosynthesis. Its inhibition depletes the plant of essential lipids required for membrane formation and other vital functions, leading to cell death.
Caption: Proposed mechanism of ACCase inhibition by phenoxyacetonitrile herbicides.
Future Research Directions
The field of substituted phenoxyacetonitriles is ripe for exploration. Future research should focus on:
-
Synthesis of Diverse Libraries: A systematic approach to synthesizing a wide range of substituted phenoxyacetonitriles with varying electronic and steric properties on the phenyl ring is essential to establish clear structure-activity relationships (SAR).
-
Broad-Spectrum Biological Screening: Screening these libraries against a wide array of targets, including various weed species, fungal pathogens, and cancer cell lines, will help identify lead compounds for different applications.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies are crucial. This includes identifying specific molecular targets (e.g., enzyme inhibition assays, receptor binding studies) and elucidating the downstream effects on signaling pathways.
-
In Vivo Efficacy and Toxicology: Promising lead compounds should be evaluated in in vivo models to assess their efficacy and safety profiles.
Conclusion
Substituted phenoxyacetonitriles represent a promising, yet underexplored, class of compounds with the potential for significant biological activity. By leveraging the knowledge from structurally related molecules and employing systematic discovery and development strategies, researchers can unlock the therapeutic and agrochemical potential of this versatile chemical scaffold. The data and protocols presented in this guide serve as a foundational resource to stimulate and direct future research in this exciting area.
References
- 1. SU1083905A3 - Process for preparing amino-substituted phenylacetonitriles - Google Patents [patents.google.com]
- 2. my.ucanr.edu [my.ucanr.edu]
- 3. Antifungal Activity of Amphiphilic Perylene Bisimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action and selectivity of a novel herbicide, fenquinotrione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Heterocyclic Synthesis Using 2-Fluorophenoxyacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Fluorophenoxyacetonitrile in the preparation of valuable heterocyclic compounds. The strategic placement of the fluorine atom and the reactive nitrile group makes this compound a versatile precursor for the synthesis of benzofurans and potentially other heterocyclic systems relevant to medicinal chemistry and materials science. This document outlines two primary synthetic strategies: the Vilsmeier-Haack reaction for the direct synthesis of functionalized benzofurans and the Thorpe-Ziegler reaction for the construction of a carbocyclic precursor that can be further elaborated into various heterocycles.
Synthesis of Benzofuran Derivatives via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction offers a direct and efficient method for the synthesis of substituted benzofurans from phenoxyacetonitrile derivatives. The reaction of this compound with the Vilsmeier reagent (formed from phosphorus oxychloride and N,N-dimethylformamide) is expected to yield 3-chloro-4-fluorobenzofuran-2-carbonitrile. This intermediate is a valuable scaffold for further functionalization in drug discovery programs.
Logical Workflow for Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack reaction workflow for benzofuran synthesis.
Experimental Protocol: Synthesis of 3-Chloro-4-fluorobenzofuran-2-carbonitrile
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess reagents.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 3-chloro-4-fluorobenzofuran-2-carbonitrile.
Quantitative Data Summary
| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 3-Chloro-4-fluorobenzofuran-2-carbonitrile | POCl₃, DMF | CH₂Cl₂ | 0 to RT | 12-24 | Data not available |
*Yields for this specific reaction are not yet reported in the literature but are expected to be moderate to good based on analogous reactions.
Synthesis of Heterocycles via Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction provides an alternative pathway for the synthesis of heterocyclic systems starting from this compound. This intramolecular cyclization of a dinitrile precursor, formed in situ, leads to a cyclic β-enaminonitrile. Subsequent hydrolysis and further chemical transformations can convert this intermediate into various substituted heterocycles.
Logical Workflow for Thorpe-Ziegler Reaction
Application Notes and Protocols for 2-Fluorophenoxyacetonitrile as a Precursor in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of 2-fluorophenoxyacetic acid, a selective herbicide, using 2-fluorophenoxyacetonitrile as a key intermediate. The protocols outlined are based on established chemical principles, including the Williamson ether synthesis and nitrile hydrolysis, and are intended for laboratory-scale synthesis and evaluation.
Introduction
Phenoxyacetic acid derivatives represent a significant class of synthetic auxin herbicides, with 2,4-Dichlorophenoxyacetic acid (2,4-D) being a prominent example.[1] These herbicides function by mimicking the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds, ultimately causing their death.[1] The introduction of a fluorine atom onto the phenoxy ring can modulate the physicochemical properties of the molecule, potentially influencing its herbicidal activity, selectivity, and environmental persistence.
This compound is a versatile precursor for the synthesis of 2-fluorophenoxyacetic acid. The synthetic strategy involves two key steps:
-
Synthesis of this compound: This intermediate is prepared via a nucleophilic substitution reaction, specifically the Williamson ether synthesis, between 2-fluorophenol and chloroacetonitrile.
-
Hydrolysis to 2-Fluorophenoxyacetic Acid: The nitrile group of the precursor is then hydrolyzed under acidic or basic conditions to yield the final herbicidal product, 2-fluorophenoxyacetic acid.
Data Presentation
While specific quantitative data for the herbicidal efficacy of 2-fluorophenoxyacetic acid is not extensively available in the public domain, the following table provides a template for researchers to populate with their experimental data. For context, data for the widely used herbicide 2,4-D is included.
Table 1: Physicochemical Properties and Herbicidal Activity
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility | LD50 (Oral, Rat, mg/kg) | Target Weeds |
| 2-Fluorophenoxyacetic acid | C₈H₇FO₃ | 170.14[2] | Data to be determined | Data to be determined | Data to be determined | Broadleaf weeds |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | 221.04[3] | 140.5[3] | 900 mg/L[3] | 639[1] | Broadleaf weeds |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to 2-fluorophenoxyacetic acid.
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of the precursor, this compound, from 2-fluorophenol and chloroacetonitrile.
Materials:
-
2-Fluorophenol
-
Chloroacetonitrile
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Hydrolysis of this compound to 2-Fluorophenoxyacetic Acid
This protocol details the conversion of the nitrile precursor to the active herbicidal compound.
Materials:
-
This compound
-
Sulfuric acid (concentrated) or Sodium Hydroxide
-
Water
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure (Acid-Catalyzed Hydrolysis):
-
In a round-bottom flask, add this compound (1.0 eq) and a 1:1 (v/v) mixture of water and concentrated sulfuric acid.
-
Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by TLC or HPLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Carefully add cold water to precipitate the crude 2-fluorophenoxyacetic acid.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.
-
The crude product can be recrystallized from hot water or a suitable organic solvent to obtain the pure 2-fluorophenoxyacetic acid.
-
Dry the purified product under vacuum.
Procedure (Base-Catalyzed Hydrolysis):
-
In a round-bottom flask, add this compound (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring for 2-4 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize and dry the product as described in the acid-catalyzed method.
Visualizations
Signaling Pathway
The herbicidal activity of phenoxyacetic acids is attributed to their function as synthetic auxins. The following diagram illustrates the general signaling pathway.
Caption: General mechanism of action for synthetic auxin herbicides.
Experimental Workflow
The overall experimental workflow for the synthesis and evaluation of 2-fluorophenoxyacetic acid is depicted below.
Caption: Workflow for herbicide synthesis and evaluation.
Logical Relationship
The following diagram illustrates the logical relationship between the chemical structures in the synthetic pathway.
References
Application Notes and Protocols: 2-Fluorophenoxyacetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-fluorophenoxyacetonitrile and its derivatives as versatile building blocks in medicinal chemistry. The strategic incorporation of the 2-fluorophenoxy motif has been instrumental in the development of potent and selective kinase inhibitors, particularly targeting oncogenic pathways. This document details the synthesis, biological evaluation, and mechanism of action of exemplary compounds, offering valuable protocols and data for drug discovery and development programs.
Application as a Scaffold for c-Met Kinase Inhibitors
The 2-fluorophenoxy moiety is a key structural feature in a class of potent inhibitors of the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is a known driver in various human cancers, making it a prime therapeutic target. Derivatives of this compound have been successfully employed to generate compounds with significant anti-proliferative activity.
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activity of representative 4-(2-fluorophenoxy)pyridine derivatives against c-Met kinase and their cytotoxic effects on various human cancer cell lines.
Table 1: c-Met Kinase Inhibitory Activity
| Compound ID | Modification on Pyridine/Linker | c-Met IC50 (nM) | Reference |
| 26c | 3,3'-bipyridine with 1H-benzo[e][1][2][3]thiadiazine-3-carboxamide-4,4-dioxide linker | 8.2 | [4] |
| 26a | N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide with 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide linker | 16 | [1] |
| Foretinib | (Reference Compound) | 23 | [4] |
Table 2: In Vitro Cytotoxicity (IC50, µM)
| Compound ID | A549 (Lung) | H460 (Lung) | HT-29 (Colon) | MKN-45 (Gastric) | MDA-MB-231 (Breast) | Reference |
| 26c | >50 | >50 | 2.15 | 0.003 | >50 | [4] |
| 26a | 1.59 | 0.72 | 0.56 | - | - | [1] |
| Foretinib | - | - | - | 0.023 | - | [4] |
Signaling Pathway
The primary mechanism of action for these compounds is the inhibition of the c-Met signaling cascade. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and motility. The 2-fluorophenoxy-containing inhibitors typically bind to the ATP-binding pocket of the c-Met kinase domain, preventing its activation and subsequent signal transduction.
Experimental Protocols
Synthesis of a Representative c-Met Inhibitor
This protocol describes a plausible synthetic route for a 4-(2-fluorophenoxy)pyridine derivative, a core scaffold for many c-Met inhibitors. The synthesis starts with the nucleophilic aromatic substitution of 2-fluorophenol onto a dihalopyridine, followed by functional group manipulations to introduce the desired side chains.
Step 1: Synthesis of 4-(2-Fluorophenoxy)-3-nitropyridine
-
To a solution of 2-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chloro-3-nitropyridine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(2-fluorophenoxy)-3-nitropyridine.
Step 2: Synthesis of 4-(2-Fluorophenoxy)-3-aminopyridine
-
Dissolve 4-(2-fluorophenoxy)-3-nitropyridine (1.0 eq) in ethanol.
-
Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq) in water.
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of Celite and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-fluorophenoxy)-3-aminopyridine, which can often be used in the next step without further purification.
Step 3: Amide Coupling to Yield Final Product
-
Dissolve the desired carboxylic acid side chain (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 4-(2-fluorophenoxy)-3-aminopyridine (1.0 eq) in anhydrous DCM.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final inhibitor.
In Vitro c-Met Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against c-Met kinase.
References
Application Notes and Protocols for N-alkylation with 2-Fluorophenoxyacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of a wide array of functional molecules, including active pharmaceutical ingredients. The introduction of an alkyl group to a nitrogen atom can significantly alter the biological activity, pharmacokinetic properties, and overall profile of a molecule. 2-Fluorophenoxyacetonitrile is a versatile reagent that can be employed as an alkylating agent, introducing the 2-fluorophenoxyacetyl moiety to a primary or secondary amine. This application note provides a detailed experimental protocol for the N-alkylation of a model amine using this compound, along with representative data and a workflow diagram.
Principle of the Reaction
The N-alkylation reaction with this compound proceeds via a nucleophilic substitution mechanism. A primary or secondary amine, acting as the nucleophile, attacks the electrophilic carbon atom of the methylene group in this compound. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the amine, increasing its nucleophilicity. The reaction is generally carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and promote the desired reaction pathway.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of a primary amine (e.g., benzylamine) with this compound using potassium carbonate as the base in acetonitrile.
Materials and Reagents:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq) and anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC, typically after 4-8 hours), cool the mixture to room temperature.
-
Workup:
-
Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of various amines with this compound. Please note that these are illustrative examples, and actual results may vary depending on the specific substrate and reaction conditions.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 6 | 85 |
| Morpholine | Cs₂CO₃ | DMF | 80 | 4 | 92 |
| Aniline | K₂CO₃ | Acetonitrile | Reflux | 12 | 65 |
| Piperidine | K₂CO₃ | DMF | 80 | 5 | 88 |
Experimental Workflow Diagram
Caption: General experimental workflow for the N-alkylation of amines with this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and amines may be toxic and/or irritants. Handle with care and avoid inhalation, ingestion, and skin contact.
-
Acetonitrile is flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a general yet detailed protocol for the N-alkylation of amines using this compound. The described method is a versatile and effective way to introduce the 2-fluorophenoxyacetyl group, which can be a valuable building block in the synthesis of novel compounds for drug discovery and development. The provided workflow and representative data offer a solid foundation for researchers to adapt and optimize this reaction for their specific needs.
Application Notes and Protocols: 2-Fluorophenoxyacetonitrile in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Fluorophenoxyacetonitrile as a versatile starting material for the preparation of a variety of bioactive molecules. The presence of the fluorine atom and the reactive nitrile group makes this compound an attractive building block in medicinal chemistry and agrochemical research. The following sections detail the synthesis of potential antitubercular agents and herbicides, including experimental protocols, quantitative data, and diagrammatic representations of synthetic workflows.
Application 1: Synthesis of Novel Antitubercular Agents
The 2-phenoxyacetamide scaffold has been identified as a promising framework for the development of new antitubercular agents. By incorporating a fluorine atom at the 2-position of the phenoxy ring, it is possible to modulate the electronic and lipophilic properties of the resulting molecules, potentially enhancing their biological activity and pharmacokinetic profile.
A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, structurally analogous to compounds that could be synthesized from this compound, have demonstrated potent activity against Mycobacterium tuberculosis.[1]
Quantitative Data: Antitubercular Activity
The following table summarizes the in vitro antitubercular activity of a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives against the H37Rv strain of M. tuberculosis.[1]
| Compound ID | Substituent (R) | MIC (µg/mL) vs. H37Rv |
| 3a | H | 32 |
| 3b | 2-NO₂ | 4 |
| 3c | 3-NO₂ | 8 |
| 3d | 4-NO₂ | 16 |
| 3e | 2-Cl | 16 |
| 3f | 3-Cl | 32 |
| 3g | 4-Cl | 64 |
| 3h | 2-F | 32 |
| 3i | 4-F | 64 |
| 3j | 2-CH₃ | 32 |
| 3k | 4-CH₃ | 64 |
| 3l | 4-OCH₃ | 64 |
| 3m | 2-NO₂, 4-F | 4 |
| Isoniazid | - | 0.05 |
| Rifampicin | - | 0.1 |
Experimental Protocol: Synthesis of 2-(2-Fluorophenoxy)acetamide Derivatives
This protocol describes a general two-step synthesis of 2-(2-fluorophenoxy)acetamide derivatives starting from this compound.
Step 1: Hydrolysis of this compound to 2-(2-Fluorophenoxy)acetic acid
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (2.5 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-fluorophenoxy)acetic acid.
Step 2: Amide Coupling to form 2-(2-Fluorophenoxy)acetamide Derivatives
-
Dissolve 2-(2-fluorophenoxy)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.
-
Dissolve the resulting acid chloride in anhydrous DCM and add the desired substituted aniline (1.0 eq) and triethylamine (1.5 eq) at 0 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Application 2: Synthesis of Herbicidal Phenoxyacetic Acids
This compound can serve as a precursor for the synthesis of fluorinated phenoxyacetic acid herbicides. These herbicides are known for their effectiveness in controlling broadleaf weeds. The introduction of a fluorine atom can influence the herbicide's potency and selectivity.
Experimental Protocol: Synthesis of 2-(2-Fluorophenoxy)acetic Acid
This protocol outlines the hydrolysis of this compound to the corresponding carboxylic acid, a key intermediate in the synthesis of phenoxyacetic acid-based herbicides.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol (5 parts) and water (5 parts).
-
Add sodium hydroxide pellets (3.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture to pH 2 with concentrated hydrochloric acid, which will cause the product to precipitate.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-(2-fluorophenoxy)acetic acid.
-
The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Application 3: Potential as Kinase Inhibitors
The 2-fluorophenoxy moiety can be incorporated into various heterocyclic scaffolds known to exhibit kinase inhibitory activity. The fluorine atom can form key interactions within the ATP-binding pocket of kinases, potentially leading to potent and selective inhibitors. While direct synthesis from this compound for this application is not widely reported, its derivatives can be valuable intermediates in the synthesis of such compounds.
Logical Workflow for Developing Kinase Inhibitors
The development of kinase inhibitors from this compound would likely follow a multi-step synthetic strategy to build a more complex heterocyclic molecule.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluorophenoxyacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Fluorophenoxyacetonitrile and its derivatives. The synthesis primarily relies on the robust and widely applicable Williamson ether synthesis, a reliable method for forming the crucial aryl ether linkage. The protocols provided are designed to be scalable and adaptable for various substituted derivatives, catering to the needs of research, process development, and ultimately, larger-scale production for drug development.
Overview of the Synthetic Strategy
The synthesis of this compound derivatives is most effectively achieved through the Williamson ether synthesis. This method involves the reaction of a substituted 2-fluorophenol with an α-haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile, in the presence of a suitable base. This SN2 reaction is a well-established and versatile method for the preparation of ethers.
The general reaction scheme is as follows:
The choice of base, solvent, and reaction conditions is critical for achieving high yields, purity, and scalability. The following sections provide detailed protocols and considerations for optimizing this synthesis on a larger scale.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substituted 2-Fluorophenol | ≥98% | Commercially Available | Starting material. |
| Chloroacetonitrile | ≥99% | Commercially Available | Highly toxic; handle with care. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Commercially Available | Base. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Commercially Available | Alternative, stronger base. |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available | Reaction solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Alternative reaction solvent. |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available | Extraction solvent. |
| Brine (Saturated NaCl solution) | - | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available | Drying agent. |
Protocol 1: Scale-Up Synthesis using Potassium Carbonate in Acetonitrile
This protocol is a robust and commonly used method for the synthesis of this compound derivatives, offering good yields and relatively safe handling on a larger scale.
Procedure:
-
Reaction Setup: To a clean, dry, multi-necked reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add the substituted 2-fluorophenol (1.0 eq) and anhydrous acetonitrile (10-15 mL per gram of phenol).
-
Addition of Base: Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirred solution.
-
Addition of Chloroacetonitrile: Slowly add chloroacetonitrile (1.1 - 1.2 eq) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 4-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the pure this compound derivative.
Protocol 2: Alternative Scale-Up Synthesis using Sodium Hydride in DMF
This protocol utilizes a stronger base and a higher-boiling solvent, which can be advantageous for less reactive phenols or to achieve faster reaction times. However, it requires more stringent anhydrous conditions and careful handling of sodium hydride.
Procedure:
-
Reaction Setup: To a clean, dry, multi-necked reaction vessel equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (10-15 mL per gram of phenol).
-
Formation of Phenoxide: Cool the suspension to 0°C using an ice bath. Slowly add a solution of the substituted 2-fluorophenol (1.0 eq) in anhydrous DMF via the dropping funnel. Control the addition rate to maintain the temperature below 10°C.
-
Addition of Chloroacetonitrile: After the addition of the phenol is complete, allow the mixture to stir at room temperature for 30 minutes. Then, slowly add chloroacetonitrile (1.1 eq) via the dropping funnel, maintaining the temperature below 25°C.
-
Reaction: Heat the reaction mixture to 60-80°C and maintain for 2-4 hours. Monitor the reaction progress.
-
Work-up:
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product as described in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data for the scale-up synthesis of this compound.
Table 1: Reaction Parameters and Yields for Protocol 1
| Parameter | Value |
| Scale | 100 g (of 2-Fluorophenol) |
| 2-Fluorophenol | 1.0 eq |
| Chloroacetonitrile | 1.15 eq |
| Potassium Carbonate | 1.8 eq |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux (~81°C) |
| Reaction Time | 6 hours |
| Isolated Yield (after purification) | 85 - 92% |
| Purity (by HPLC) | >99% |
Table 2: Comparison of Base and Solvent Systems
| Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| K₂CO₃ | Acetonitrile | 80 | 4-8 | 85-92 |
| NaH | DMF | 70 | 2-4 | 88-95 |
| Cs₂CO₃ | Acetonitrile | 80 | 3-6 | 90-96 |
| KOH | Ethanol | 78 | 6-10 | 80-88 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the scale-up synthesis of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis for the formation of this compound.
Caption: Reaction mechanism for the Williamson ether synthesis of this compound.
HPLC-UV method development for 2-Fluorophenoxyacetonitrile
An effective High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method has been developed for the quantification of 2-Fluorophenoxyacetonitrile, a compound of interest for researchers, scientists, and drug development professionals. This method provides a robust and reliable analytical tool for purity assessment, stability studies, and quality control.
Application Notes
This HPLC-UV method is designed for the precise and accurate quantification of this compound in bulk materials and finished products. The methodology leverages reversed-phase chromatography, which is well-suited for the separation of moderately polar organic compounds. A C18 stationary phase is employed to retain the analyte, while a mobile phase consisting of acetonitrile and water facilitates its elution. The inclusion of a small percentage of formic acid in the aqueous portion of the mobile phase is crucial for achieving sharp, symmetrical peaks by controlling the ionization of any acidic or basic functional groups.
The phenoxy and nitrile moieties within the this compound structure contain chromophores that absorb UV radiation, enabling sensitive detection. Based on the analysis of structurally similar compounds, an optimal detection wavelength is anticipated in the lower UV range, ensuring high sensitivity for the analyte.[1][2][3] This method is expected to demonstrate excellent linearity, precision, and accuracy, meeting the stringent requirements of the pharmaceutical industry.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-UV method for this compound, based on typical results for analogous compounds.[4][5][6]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Retention Time | 3 - 7 minutes |
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system equipped with a pump, autosampler, column compartment, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chromatography data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC-grade acetonitrile, HPLC-grade water, and formic acid (analytical grade).
-
This compound reference standard.
-
0.45 µm syringe filters.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic acid in water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase Working Solution: A mixture of Mobile Phase A and Mobile Phase B. The exact ratio should be optimized for the best separation, with a suggested starting point of 50:50 (v/v).[7] Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to approximately 150% of the expected sample concentration.
3. Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water and Acetonitrile (e.g., 50:50 v/v).[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: UV at 230 nm (or a wavelength determined by scanning the UV spectrum of the analyte).[2][3]
-
Run Time: Approximately 10 minutes, or until the analyte has eluted and the baseline is stable.
5. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution at least five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC-UV Method Development.
References
- 1. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Fluorophenoxyacetonitrile in Crop Protection Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorophenoxyacetonitrile is a fluorinated aromatic nitrile with potential applications in crop protection. Its chemical structure, featuring a phenoxyacetic acid scaffold, is common to many biologically active compounds, including synthetic auxin herbicides. The presence of a fluorine atom can enhance the metabolic stability and biological activity of the molecule. While specific research on this compound in crop protection is limited, its structural similarity to known agrochemicals suggests its potential as a precursor or active ingredient with herbicidal, and possibly fungicidal or insecticidal properties.
These application notes provide a comprehensive overview of the potential roles of this compound in crop protection, based on data from structurally related compounds. Detailed protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.
Synthesis of this compound
A plausible synthetic route to this compound involves the Williamson ether synthesis, a well-established method for forming ethers. This reaction utilizes 2-fluorophenol and chloroacetonitrile as starting materials.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Fluorophenol
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a solution of 2-fluorophenol (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add chloroacetonitrile (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The final product can be further purified by column chromatography if necessary.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Potential Herbicidal Activity
The primary anticipated role of this compound in crop protection is as a herbicide. Its structural similarity to phenoxyacetic acid herbicides, such as 2,4-D, suggests that it may act as a synthetic auxin.
Mechanism of Action: Synthetic Auxin
Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), which regulates cell division, elongation, and differentiation. At the molecular level, auxins bind to receptor proteins, initiating a signaling cascade that leads to the degradation of transcriptional repressors. This, in turn, activates the expression of auxin-responsive genes, resulting in uncontrolled cell division and growth, ultimately leading to the death of susceptible plants. Broadleaf weeds are generally more susceptible to synthetic auxins than grasses.
Diagram of Synthetic Auxin Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Quantitative Data on Herbicidal Efficacy (Based on Structurally Similar Compounds)
The following table summarizes the herbicidal efficacy of novel phenoxyacetic acid derivatives against various weed species, presented as the concentration required for 50% growth reduction (GR50). This data is intended to be representative of the potential efficacy of this compound.
| Compound Class | Weed Species | GR50 (g a.i./ha) |
| Novel Phenoxyacetic Acids | Amaranthus retroflexus (Redroot Pigweed) | 15 - 30 |
| Chenopodium album (Common Lambsquarters) | 20 - 40 | |
| Abutilon theophrasti (Velvetleaf) | 25 - 50 | |
| Setaria faberi (Giant Foxtail) | > 200 | |
| Echinochloa crus-galli (Barnyardgrass) | > 200 |
Note: Lower GR50 values indicate higher herbicidal activity. The data suggests selectivity for broadleaf weeds over grass species.
Experimental Protocol: Post-Emergence Herbicidal Efficacy Assay
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria faberi)
-
Potting soil
-
Pots or trays
-
Greenhouse or growth chamber with controlled conditions
-
This compound
-
Acetone (as a solvent)
-
Tween 20 (as a surfactant)
-
Deionized water
-
Spray chamber
Procedure:
-
Plant Growth: Sow seeds of the target weed species in pots filled with potting soil. Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod) until they reach the 2-3 leaf stage.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Create a series of dilutions in a water/acetone mixture containing 0.5% (v/v) Tween 20 to achieve the desired application rates. A control solution should contain the same concentration of acetone and surfactant without the test compound.
-
Herbicide Application: Uniformly spray the plants with the test solutions using a calibrated spray chamber.
-
Evaluation: Return the plants to the greenhouse or growth chamber. Assess the herbicidal damage (e.g., stunting, chlorosis, necrosis) and record the percentage of growth inhibition or plant mortality at 7, 14, and 21 days after treatment.
-
Data Analysis: Calculate the GR50 value using a dose-response analysis.
Potential Fungicidal and Insecticidal Activity
While the primary anticipated activity of this compound is herbicidal, its fluorinated phenoxy structure is also found in some fungicidal and insecticidal compounds. Further investigation into these potential applications is warranted.
Quantitative Data on Potential Fungicidal Efficacy (Based on Structurally Similar Compounds)
The following table presents the half-maximal effective concentration (EC50) values of novel fungicidal compounds against various plant pathogenic fungi. This data provides a reference for the potential fungicidal activity of this compound.
| Compound Class | Fungal Pathogen | EC50 (µg/mL) |
| Novel Heterocyclic Fungicides | Botrytis cinerea (Gray Mold) | 1.5 - 5.0 |
| Sclerotinia sclerotiorum (White Mold) | 2.0 - 7.5 | |
| Fusarium graminearum (Fusarium Head Blight) | 5.0 - 15.0 | |
| Rhizoctonia solani (Sheath Blight) | 3.0 - 10.0 |
Experimental Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
Materials:
-
Cultures of target fungal pathogens
-
Potato Dextrose Agar (PDA)
-
Petri dishes
-
This compound
-
Acetone or Dimethyl sulfoxide (DMSO) as a solvent
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Amended Media: Prepare a stock solution of this compound in a suitable solvent. Add appropriate volumes of the stock solution to molten PDA to achieve a range of final concentrations. Pour the amended PDA into sterile Petri dishes. A control plate should contain the solvent only.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the respective fungus (e.g., 25°C) in the dark.
-
Evaluation: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value using probit analysis.
Quantitative Data on Potential Insecticidal Efficacy (Based on Structurally Similar Compounds)
The following table shows the lethal concentration (LC50) and lethal dose (LD50) values of fluorinated insecticides against common insect pests. This data can serve as a benchmark for evaluating the potential insecticidal activity of this compound.
| Compound Class | Insect Pest | Assay Type | LC50 / LD50 |
| Fluorinated Pyrethroids | Spodoptera exigua (Beet Armyworm) | Leaf Dip Bioassay | 0.5 - 2.0 µg/mL |
| Myzus persicae (Green Peach Aphid) | Topical Application | 10 - 25 ng/insect | |
| Fluorinated Neonicotinoids | Aphis gossypii (Cotton Aphid) | Systemic Uptake | 0.1 - 0.5 µg/mL |
| Plutella xylostella (Diamondback Moth) | Leaf Dip Bioassay | 1.0 - 5.0 µg/mL |
Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method)
Materials:
-
Larvae of a target insect pest (e.g., Spodoptera exigua)
-
Host plant leaves (e.g., cotton or cabbage)
-
This compound
-
Acetone (as a solvent)
-
Triton X-100 (as a surfactant)
-
Deionized water
-
Petri dishes with moist filter paper
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Create a series of dilutions in deionized water containing 0.1% (v/v) Triton X-100. A control solution should contain the same concentration of acetone and surfactant.
-
Leaf Treatment: Dip host plant leaves into the test solutions for approximately 10-30 seconds and allow them to air dry.
-
Insect Exposure: Place the treated leaves into Petri dishes lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10-20) into each Petri dish.
-
Incubation: Maintain the Petri dishes at controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Evaluation: Record insect mortality at 24, 48, and 72 hours after exposure.
-
Data Analysis: Calculate the corrected mortality using Abbott's formula and determine the LC50 value through probit analysis.
Conclusion
This compound represents a promising scaffold for the development of new crop protection agents, particularly herbicides. Its structural analogy to synthetic auxins provides a clear direction for investigating its mechanism of action and herbicidal spectrum. Furthermore, the presence of the fluorophenoxy moiety suggests that exploring its potential fungicidal and insecticidal activities could be a fruitful area of research. The protocols and representative data provided in these application notes are intended to serve as a valuable resource for scientists and researchers in the field of agrochemical discovery and development. Further empirical studies are necessary to fully elucidate the biological activity and potential applications of this compound in crop protection.
Patent Landscape of 2-Fluorophenoxyacetonitrile and its Analogs in Chemical Synthesis
A comprehensive review of patent literature reveals that 2-Fluorophenoxyacetonitrile is a niche chemical intermediate with limited direct patent coverage. However, analysis of patents for structurally related phenoxyacetonitrile derivatives provides valuable insights into the synthesis and potential applications of this compound class, primarily as intermediates in the development of novel pharmaceuticals and agrochemicals.
While no patents were identified with this compound as the primary inventive focus, the broader family of fluorinated phenoxyacetonitrile derivatives appears in patent literature as key building blocks for more complex molecules. These compounds are of interest to researchers and professionals in drug discovery and agrochemical development due to the versatile reactivity of the nitrile group and the influence of the fluorinated phenoxy moiety on the biological activity and properties of the final products.
Application Notes
The primary application of this compound and its analogs, as inferred from the patent landscape of related compounds, is as a versatile intermediate in organic synthesis. The presence of the fluorophenoxy group can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a target molecule. For instance, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.
The nitrile group offers a reactive handle for a variety of chemical transformations, allowing for its conversion into amines, amides, carboxylic acids, or heterocyclic structures, which are common pharmacophores in drug candidates. In the context of agrochemicals, similar structural motifs are often employed to develop new pesticides and herbicides with improved efficacy and environmental profiles.
Experimental Protocols and Data
Detailed experimental protocols and quantitative data for this compound are not explicitly available in the reviewed patent literature. However, by examining the synthesis of analogous compounds, a general understanding of the synthetic routes can be established.
General Synthetic Workflow
The synthesis of fluorinated phenoxyacetonitrile derivatives typically involves the nucleophilic substitution of a halogenated acetonitrile with a corresponding fluorinated phenol in the presence of a base. The following diagram illustrates a generalized experimental workflow for such a synthesis.
Logical Relationship in Drug Discovery
The use of intermediates like this compound is a critical step in the drug discovery pipeline. The following diagram outlines the logical progression from an intermediate to a potential drug candidate.
Due to the absence of specific patent data for this compound, a quantitative data table cannot be provided. Researchers working with this compound would need to perform their own experiments to determine key parameters such as reaction yields, purity, and the biological activity of its derivatives.
Synthetic Utility of the Cyanomethyl Group in 2-Fluorophenoxyacetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the synthetic utility of the cyanomethyl group in 2-Fluorophenoxyacetonitrile. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to the unique properties conferred by the 2-fluoro substitution and the reactive cyanomethyl moiety. The protocols outlined below are based on established chemical transformations of activated nitriles and can be adapted for the synthesis of a diverse range of heterocyclic compounds and other valuable intermediates.
Introduction
This compound is a valuable starting material in organic synthesis. The electron-withdrawing nature of the 2-fluorophenoxy group activates the adjacent methylene protons, making the cyanomethyl group a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. The cyano group itself can be readily transformed into other functional groups such as carboxylic acids and amines, further expanding its synthetic potential.[1][2] The presence of a fluorine atom on the phenyl ring is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity.
Key Synthetic Applications
The activated methylene group in this compound makes it an excellent substrate for a variety of condensation and cyclization reactions. Two prominent examples are the Knoevenagel Condensation and the Gewald Three-Component Reaction.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3] In the case of this compound, the activated methylene group readily condenses with aldehydes and ketones in the presence of a basic catalyst to form substituted acrylonitriles. These products are valuable intermediates for the synthesis of various pharmaceuticals and biologically active compounds.
Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde
This protocol describes the synthesis of 2-(2-Fluorophenoxy)-3-phenylacrylonitrile via the Knoevenagel condensation of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, 1.51 g) and benzaldehyde (10 mmol, 1.06 g) in 30 mL of ethanol.
-
Add a catalytic amount of piperidine (1 mmol, 0.1 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(2-Fluorophenoxy)-3-phenylacrylonitrile.
Data Presentation:
| Entry | Aldehyde | Product | Catalyst | Solvent | Yield (%) |
| 1 | Benzaldehyde | 2-(2-Fluorophenoxy)-3-phenylacrylonitrile | Piperidine | Ethanol | 85-95 (estimated) |
Experimental Workflow:
Gewald Three-Component Reaction for the Synthesis of 2-Aminothiophenes
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[2][4] This reaction involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. This compound can serve as the activated nitrile component, leading to the formation of 2-amino-3-cyano-4-(substituted)-5-(2-fluorophenoxy)thiophenes, which are valuable scaffolds in medicinal chemistry.
Experimental Protocol: Gewald Reaction with a Ketone
This protocol details the synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives using this compound, cyclohexanone, and elemental sulfur.
Materials:
-
This compound
-
Cyclohexanone
-
Elemental Sulfur
-
Morpholine or Diethylamine
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (10 mmol, 1.51 g), cyclohexanone (10 mmol, 0.98 g), and elemental sulfur (10 mmol, 0.32 g) in 50 mL of ethanol.
-
Cool the mixture in an ice bath and add morpholine (10 mmol, 0.87 mL) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
A precipitate will form during the reaction. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the desired 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivative.
Data Presentation:
| Entry | Ketone | Activated Nitrile | Base | Solvent | Product | Yield (%) |
| 1 | Cyclohexanone | This compound | Morpholine | Ethanol | 2-Amino-3-cyano-4-(2-fluorophenoxy)-5,6,7,8-tetrahydrobenzo[b]thiophene | 70-85 (estimated) |
Reaction Pathway Diagram:
Signaling Pathways and Biological Relevance
While specific biological data for derivatives of this compound are not extensively published, the resulting heterocyclic scaffolds, such as thiophenes and pyridines, are prevalent in numerous biologically active compounds. For instance, substituted thiophenes are known to exhibit a wide range of pharmacological activities, including anticancer and antioxidant properties.[2] Pyridine derivatives are also key components in many drugs, including kinase inhibitors used in cancer therapy. The 2-fluorophenoxy moiety can be strategically employed to enhance the interaction of these molecules with their biological targets.
Logical Relationship Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluorophenoxyacetonitrile
Welcome to the technical support center for the synthesis of 2-Fluorophenoxyacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis, a common and effective method.
Core Reaction: Williamson Ether Synthesis
The primary method for synthesizing this compound involves the reaction of 2-fluorophenol with chloroacetonitrile in the presence of a base. This is a nucleophilic substitution reaction (SN2) where the deprotonated 2-fluorophenol (2-fluorophenoxide) acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride leaving group.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Deprotonation of 2-Fluorophenol: The base used may be too weak or not used in sufficient quantity to generate the 2-fluorophenoxide nucleophile. 2. Low Reaction Temperature: The reaction may be too slow at the temperature employed. 3. Poor Quality Reagents: 2-fluorophenol, chloroacetonitrile, or the base may be degraded or contain impurities. 4. Inappropriate Solvent: The chosen solvent may not be suitable for an SN2 reaction (e.g., protic solvents can solvate the nucleophile, reducing its reactivity). | 1. Base Selection and Stoichiometry: Use a strong enough base to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH). Ensure at least one equivalent of the base is used. For weaker bases like K₂CO₃, a slight excess (1.2-1.5 equivalents) may be beneficial. 2. Optimize Reaction Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 50-100 °C.[1] If the reaction is sluggish, gradually increase the temperature while monitoring for byproduct formation. For instance, a reaction with K₂CO₃ in DMF can be heated to 80–100°C. 3. Verify Reagent Quality: Ensure all reagents are pure and dry. 2-Fluorophenol can be hygroscopic. Chloroacetonitrile can degrade over time. Use freshly opened or properly stored reagents. 4. Solvent Choice: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents effectively dissolve the reactants but do not significantly solvate the nucleophile, thus promoting the SN2 reaction.[1] |
| Formation of Side Products | 1. Hydrolysis of Chloroacetonitrile: If water is present in the reaction mixture, chloroacetonitrile can hydrolyze to form chloroacetic acid or its derivatives. 2. Reaction of Base with Chloroacetonitrile: Strong bases can react directly with chloroacetonitrile, leading to polymerization or other side reactions. 3. Dialkylation or C-alkylation of Phenol: While less common for phenols, under certain conditions, reaction at a carbon atom of the aromatic ring or dialkylation of the phenol can occur. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents to minimize water content. 2. Controlled Addition of Base: When using a very strong base like NaH, add it portion-wise to a solution of 2-fluorophenol to form the phenoxide before adding chloroacetonitrile. This minimizes direct contact between the strong base and the alkylating agent. 3. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the formation of byproducts early. Adjusting reaction time and temperature can help minimize side reactions. |
| Difficult Product Isolation/Purification | 1. Emulsion during Aqueous Workup: The product and starting materials may form an emulsion with the aqueous and organic layers during extraction. 2. Co-elution of Product and Starting Material during Chromatography: 2-Fluorophenol and this compound may have similar polarities, making separation by column chromatography challenging. 3. Residual Base or Salts: The final product may be contaminated with the base or salts formed during the reaction. | 1. Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) or a different organic solvent to help break the emulsion. Centrifugation can also be effective. 2. Optimize Chromatography: Use a less polar solvent system for column chromatography to improve separation. A gradient elution may be necessary. Alternatively, a basic wash (e.g., with 1M NaOH) during the workup can remove unreacted 2-fluorophenol. 3. Thorough Washing: During the workup, wash the organic layer multiple times with water and then with brine to remove residual base and salts. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the synthesis of this compound?
A1: The choice of base depends on the desired reaction conditions and safety considerations.
-
Potassium Carbonate (K₂CO₃): A commonly used, relatively mild, and easy-to-handle base. It is effective in polar aprotic solvents like DMF or acetonitrile at elevated temperatures (e.g., 80-100 °C).
-
Sodium Hydride (NaH): A very strong base that rapidly and irreversibly deprotonates the phenol. It is typically used in anhydrous solvents like THF or DMF. Caution is required as it is highly reactive and flammable.
-
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH): Strong, inexpensive bases. They can be used, but care must be taken to minimize water in the reaction, which can lead to side reactions. Phase-transfer catalysts are sometimes employed when using these bases in a two-phase system.
Q2: Which solvent is most suitable for this reaction?
A2: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they promote the SN2 mechanism.
-
N,N-Dimethylformamide (DMF): An excellent solvent for this reaction due to its high polarity and ability to dissolve a wide range of reactants.
-
Acetonitrile (CH₃CN): Another good option that is less viscous and has a lower boiling point than DMF, which can simplify its removal after the reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common method. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (2-fluorophenol) and the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q4: What are the expected yields for this synthesis?
A4: Yields can vary significantly depending on the specific conditions and scale of the reaction. Laboratory syntheses using the Williamson ether synthesis method can typically achieve yields in the range of 50-95%.[1] Optimization of the reaction conditions is key to maximizing the yield.
Q5: What is the role of a phase-transfer catalyst, and is it necessary?
A5: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide, is used to facilitate the reaction when the reactants are in different phases (e.g., an aqueous phase containing the base and an organic phase with the substrate). The PTC helps to transport the nucleophile (phenoxide) from the aqueous phase to the organic phase to react with the alkyl halide. It is not typically necessary when using a single-phase system with a polar aprotic solvent like DMF or acetonitrile where all reactants are soluble.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
2-Fluorophenol
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
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Hexane
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenol (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate (1.2-1.5 equivalents) to the solution.
-
Addition of Alkylating Agent: Add chloroacetonitrile (1.0-1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC until the 2-fluorophenol is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Data Presentation
The following table provides a hypothetical comparison of reaction conditions to illustrate how yield can be optimized. Actual results may vary.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.2) | Acetonitrile | 80 | 8 | 75 |
| 2 | K₂CO₃ (1.5) | DMF | 90 | 6 | 85 |
| 3 | NaH (1.1) | THF | 65 | 4 | 90 |
| 4 | KOH (1.1) | Acetonitrile/H₂O with PTC | 70 | 6 | 65 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving reaction yield.
References
Technical Support Center: 2-Fluorophenoxyacetonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorophenoxyacetonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and handling of this compound, focusing on the common synthetic route of Williamson ether synthesis from 2-fluorophenol and chloroacetonitrile.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete deprotonation of 2-fluorophenol. | Use a sufficiently strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent (e.g., DMF, acetonitrile). Ensure anhydrous conditions as water can consume the base. |
| Competing E2 elimination reaction. | This is less likely with a primary halide like chloroacetonitrile but can be influenced by reaction conditions. Lowering the reaction temperature can favor the desired SN2 reaction over elimination. | |
| Loss of product during workup/purification. | Optimize extraction and chromatography methods. Consider using a non-polar solvent for extraction and appropriate silica gel chromatography conditions. | |
| Presence of Unreacted 2-Fluorophenol | Insufficient amount of chloroacetonitrile or base. | Use a slight excess (1.1-1.2 equivalents) of chloroacetonitrile and base. |
| Reaction time is too short. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time. | |
| Formation of a White Precipitate During Reaction | Formation of inorganic salts (e.g., NaCl, KCl). | This is a normal byproduct of the reaction and can be removed by filtration after the reaction is complete or during aqueous workup. |
| Product is an Oil Instead of a Solid | Presence of impurities lowering the melting point. | Purify the product using column chromatography on silica gel. |
| The product itself may be a low-melting solid or an oil at room temperature depending on purity. | Confirm the identity and purity of the product using analytical techniques such as NMR and Mass Spectrometry. |
Frequently Asked Questions (FAQs)
Byproduct Identification and Mitigation
Q1: What are the most common byproducts in the synthesis of this compound via Williamson ether synthesis?
A1: The most common byproducts are:
-
C-alkylation products: Instead of the desired O-alkylation on the phenolic oxygen, alkylation can occur on the aromatic ring of 2-fluorophenol, leading to the formation of (cyanomethyl)fluorophenol isomers.
-
2-Fluorophenoxyacetic acid: This can form if the nitrile group of the product is hydrolyzed during the reaction or workup, especially if conditions are acidic or basic and water is present.[1][2][3][4]
-
2-Fluorophenoxyacetamide: This is an intermediate in the hydrolysis of the nitrile to the carboxylic acid and may be present as a byproduct.[3]
-
Unreacted starting materials: Residual 2-fluorophenol and chloroacetonitrile may be present if the reaction does not go to completion.
Q2: How can I minimize the formation of the C-alkylation byproduct?
A2: The choice of solvent is critical in directing the reaction towards O-alkylation. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are known to favor O-alkylation over C-alkylation.[5] Protic solvents can solvate the phenoxide oxygen, making it less available for reaction and thus increasing the likelihood of C-alkylation.
Q3: My analytical data shows a byproduct with a mass corresponding to the addition of water to my product. What is it and how can I avoid it?
A3: This byproduct is likely 2-Fluorophenoxyacetic acid, formed by the hydrolysis of the nitrile group.[1][2][3][4] To minimize its formation, ensure that anhydrous conditions are maintained throughout the reaction. During the workup, avoid prolonged exposure to strong acids or bases. If hydrolysis is unavoidable, the carboxylic acid can often be separated from the nitrile by extraction with a basic aqueous solution.
Experimental Protocols & Methodologies
Q4: Can you provide a general experimental protocol for the synthesis of this compound?
A4: The following is a general procedure based on the Williamson ether synthesis. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
2-Fluorophenol
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-fluorophenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Q5: What are the key parameters to control during the reaction?
A5: The key parameters to control are:
-
Temperature: Higher temperatures can promote side reactions. It is crucial to maintain the recommended temperature range.
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the nitrile and deactivation of the base.
-
Choice of Base and Solvent: As discussed, the base should be strong enough to deprotonate the phenol, and the solvent should favor O-alkylation.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and potential side reactions in the synthesis of this compound.
Caption: Williamson Ether Synthesis of this compound.
Caption: Hydrolysis of this compound.
References
- 1. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. pharmaxchange.info [pharmaxchange.info]
Technical Support Center: Purification of 2-Fluorophenoxyacetonitrile by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Fluorophenoxyacetonitrile by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the solute completely when hot but sparingly when cold.[1] For this compound, a moderately polar solvent is often a good starting point. Common choices for aromatic nitriles include ethanol, isopropanol, or a mixed solvent system such as ethanol/water or toluene/hexane.[2] Solubility tests are crucial to determine the most suitable solvent for your specific sample.[3]
Q2: How much solvent should I use for the recrystallization?
A2: You should use the minimum amount of near-boiling solvent required to fully dissolve the crude this compound.[1][3] Using too much solvent will result in a poor or no yield of crystals as the solution will not become saturated upon cooling.[3][4]
Q3: My compound is not dissolving completely, even at boiling point. What should I do?
A3: If your compound doesn't dissolve, it could be due to insoluble impurities or an inappropriate solvent. If there are visible solid impurities, you can perform a hot filtration to remove them.[1] If the compound itself is not dissolving, you may need to select a more suitable solvent or consider a mixed solvent system.
Q4: No crystals are forming upon cooling. What is the problem?
A4: This is a common issue that can arise from several factors:
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Too much solvent was used: The solution is not saturated. Try boiling off some of the solvent to concentrate the solution.[4][5]
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.[4][5]
-
Inappropriate solvent: The compound might be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed-solvent system may be necessary.[1]
Q5: The recrystallized product appears oily or forms an oil instead of crystals. What should I do?
A5: "Oiling out" can occur if the melting point of the solid is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[5] To remedy this, try reheating the solution and adding a small amount of additional solvent. Allow the solution to cool more slowly. Using a mixed solvent system can also sometimes prevent oiling out.[4]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Yield | - Too much solvent used.[3][4][5] - Premature crystallization during hot filtration.[1] - Compound is highly soluble in the cold solvent.[1] - Incomplete transfer of material. | - Concentrate the solution by boiling off some solvent.[4][5] - Use a heated funnel for hot filtration.[1] - Select a different solvent or use a mixed-solvent system. - Ensure all material is transferred between steps. |
| Impure Product (e.g., poor melting point) | - Solution cooled too quickly, trapping impurities.[1][6] - Inefficient removal of soluble impurities. - Contamination from the flask or utensils. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] - Wash the collected crystals with a small amount of ice-cold solvent.[1][3] - Ensure all glassware is clean and dry. |
| Colored Impurities in Crystals | - Colored impurities present in the crude product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1] |
| Crystals Form Too Quickly | - The solution is too concentrated. - The solution was cooled too rapidly.[5] | - Add a small amount of extra hot solvent.[5] - Ensure a slow cooling process.[6] |
Experimental Protocol: Recrystallization of this compound
This is a general protocol and may require optimization based on the purity of your starting material and the chosen solvent system.
1. Solvent Selection:
-
Place a small amount of crude this compound (approx. 20-30 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, toluene, hexane, water) to each test tube.
-
Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes to the boiling point of the solvent. A good solvent will dissolve the compound completely at this temperature.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals.
-
If a single solvent is not ideal, try a mixed-solvent system (e.g., ethanol/water). Dissolve the compound in the "good" solvent (e.g., ethanol) at its boiling point, and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool.[7][8]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate.
-
Continue adding the solvent until the compound just dissolves completely at the boiling point. Avoid adding excess solvent.[3]
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[1][7]
4. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] Slow cooling promotes the formation of larger, purer crystals.[6]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1]
5. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1][3]
6. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or a vacuum oven at a temperature well below the melting point.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
troubleshooting 1H NMR peak overlap in 2-Fluorophenoxyacetonitrile
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering 1H NMR peak overlap when analyzing 2-Fluorophenoxyacetonitrile.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my 1H NMR spectrum of this compound overlapping?
A1: The four protons on the substituted aromatic ring of this compound exist in very similar electronic environments, which causes their signals to appear in a narrow region of the spectrum (typically 6.9-7.4 ppm). This proximity, combined with complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) coupling, often results in a series of overlapping multiplets that are challenging to interpret accurately.[1]
Q2: What is the simplest first step to resolve these overlapping aromatic signals?
A2: The most straightforward initial approach is to re-acquire the spectrum using a different deuterated solvent.[1][2] Aromatic solvents, in particular, can induce significant changes in the chemical shifts of the analyte's protons through Aromatic Solvent-Induced Shifts (ASIS).[1][3] Changing from a common solvent like Chloroform-d (CDCl₃) to Benzene-d₆ or Acetone-d₆ can often alter the relative positions of the aromatic signals enough to resolve the overlap.[2][3][4]
Data Presentation: Common Deuterated Solvents for Resolving Overlap
| Deuterated Solvent | Typical Residual ¹H Signal (ppm) | Key Characteristics |
| Chloroform-d (CDCl₃) | 7.26 | Standard, non-polar solvent. Often the starting point. |
| Benzene-d₆ (C₆D₆) | 7.16 | Aromatic solvent. Often causes significant shifts (ASIS), especially for protons on polar molecules, which can resolve overlap.[3] |
| Acetone-d₆ ((CD₃)₂CO) | 2.05 | Polar aprotic solvent. Can alter hydrogen bonding and dipole interactions, leading to shift changes. |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 2.50 | Highly polar aprotic solvent. Useful for less soluble compounds but can be difficult to remove from the sample. |
Experimental Protocols
Protocol 1: Resolving Peak Overlap by Solvent Change
-
Sample Preparation (Initial): Prepare your sample of this compound in a standard NMR tube using CDCl₃ as the solvent.
-
Acquisition: Acquire a standard 1D ¹H NMR spectrum. Shim the instrument carefully to ensure the best possible resolution.
-
Analysis: Observe the aromatic region (approx. 6.9-7.4 ppm) to confirm peak overlap.
-
Sample Recovery: Evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator.
-
Re-dissolution: Dissolve the dried sample in an alternative solvent, such as Benzene-d₆.
-
Re-acquisition: Acquire a new ¹H NMR spectrum. Compare the aromatic region of the new spectrum with the original to see if the signals are better resolved.
Q3: I tried changing the solvent, but some peaks are still overlapping. What should I try next?
A3: If changing the solvent is insufficient, the use of a Lanthanide Shift Reagent (LSR) is a powerful next step. LSRs are paramagnetic complexes that can reversibly bind to Lewis basic sites in your molecule (the ether oxygen or the nitrile nitrogen in this compound).[1][5] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance from the lanthanide ion, often spreading the signals out across the spectrum and resolving overlap.[5][6]
Data Presentation: Common Lanthanide Shift Reagents
| Reagent Name | Lanthanide Ion | Typical Shift Direction |
| Eu(fod)₃ | Europium (Eu) | Downfield (to higher ppm)[5][6] |
| Pr(fod)₃ | Praseodymium (Pr) | Upfield (to lower ppm)[5] |
| Yb(fod)₃ | Ytterbium (Yb) | Downfield (to higher ppm)[5] |
fod = 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate
Experimental Protocols
Protocol 2: Using a Lanthanide Shift Reagent (LSR)
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your this compound sample in a suitable solvent (e.g., CDCl₃).
-
LSR Stock Solution: Prepare a dilute stock solution of an appropriate LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Titration: Add a small, precise aliquot (e.g., 2-5 µL) of the LSR stock solution to your NMR tube.
-
Mix and Re-acquire: Gently mix the sample and acquire another ¹H NMR spectrum.
-
Analyze and Repeat: Compare the new spectrum to the previous one. The proton signals should have shifted. Repeat steps 3 and 4, adding small amounts of the LSR and acquiring a spectrum after each addition, until the desired peak separation is achieved. Be aware that excessive LSR can cause significant line broadening.[7]
Q4: Are there alternative methods to LSRs for resolving severe peak overlap?
A4: Yes. When simpler methods fail or are undesirable, two-dimensional (2D) NMR spectroscopy is the most definitive way to resolve overlapping signals.[8][9][10] Instead of trying to separate the peaks on a 1D axis, 2D NMR spreads the signals across a second dimension, providing much greater resolution.[8][11]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. Even if two multiplets overlap, their cross-peaks in the COSY spectrum can help trace the connectivity of the spin system.[8][12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to.[8] Since carbon atoms typically have a much wider chemical shift range, this technique is extremely effective at separating overlapping proton signals by spreading them out along the carbon (¹³C) axis.[10][11]
Experimental Protocols
Protocol 3: General Workflow for 2D NMR Acquisition
-
Sample Preparation: Prepare a reasonably concentrated sample of this compound to ensure a good signal-to-noise ratio, which is more critical for 2D experiments.
-
Spectrometer Setup: On the NMR spectrometer, select a 2D experiment (e.g., COSY or HSQC). Standard parameter sets are usually available and can be loaded.
-
Acquisition: 2D experiments require significantly more time than 1D scans, ranging from 30 minutes to several hours, depending on the sample concentration and the desired resolution.
-
Processing: After acquisition, the data is subjected to a two-dimensional Fourier transform to generate the 2D spectrum.
-
Analysis: Analyze the cross-peaks (for COSY) or correlations (for HSQC) to assign the proton signals and determine their connectivity, even if they overlap in the 1D projection.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting peak overlap in the ¹H NMR spectrum of this compound.
Caption: Troubleshooting workflow for 1H NMR peak overlap.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2D NMR [chem.ch.huji.ac.il]
Technical Support Center: Williamson Ether Synthesis of 2-Fluorophenoxyacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of 2-Fluorophenoxyacetonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low yield for my this compound synthesis. What are the common causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Incomplete Deprotonation of 2-Fluorophenol: The reaction requires the formation of the 2-fluorophenoxide ion. Ensure a suitable base and reaction conditions are used for complete deprotonation.
-
Base Selection: While strong bases like sodium hydride (NaH) can be used, weaker bases like potassium carbonate (K₂CO₃) are often effective and safer for phenolic substrates.[1][2] For laboratory preparations, potassium hydroxide (KOH) is also a common choice.[1][3]
-
Anhydrous Conditions: If using a strong base like NaH, ensure strictly anhydrous conditions, as any moisture will consume the base.
-
-
Reaction Temperature: Temperature is a critical parameter. The typical range for a Williamson ether synthesis is between 50-100 °C.[4]
-
Too Low: A temperature that is too low will result in a very slow reaction rate, leading to incomplete conversion within a practical timeframe.
-
Too High: Excessively high temperatures can promote side reactions, such as decomposition or unwanted reactions of the nitrile group, leading to a lower yield of the desired product. For some industrial applications, much higher temperatures (around 300°C) are used with weaker alkylating agents, but this is not typical for this type of synthesis.[4][5]
-
-
Choice of Solvent: The solvent plays a crucial role in the reaction rate and selectivity.
-
Recommended Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic and available to react.[1][4]
-
Protic Solvents: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[4]
-
-
Purity of Reagents: Ensure that 2-fluorophenol, chloroacetonitrile, the base, and the solvent are of high purity. Impurities can lead to side reactions and lower the yield.
Q2: My final product is impure. What are the likely side products and how can I minimize their formation?
A2: Impurities in the synthesis of this compound can arise from side reactions. Understanding these potential side reactions is key to minimizing them.
Common Side Products and Mitigation Strategies:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[1]
-
Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Protic solvents can favor C-alkylation by solvating the oxygen of the phenoxide.[6] Using polar aprotic solvents like DMF or acetonitrile generally favors the desired O-alkylation.
-
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted 2-fluorophenol and chloroacetonitrile in your product mixture.
-
Optimization: To drive the reaction to completion, consider increasing the reaction time, optimizing the temperature, or using a slight excess of the alkylating agent (chloroacetonitrile).
-
-
Hydrolysis of Chloroacetonitrile: If there is moisture in the reaction, chloroacetonitrile can hydrolyze. Ensure anhydrous conditions, especially when using highly reactive bases.
Q3: The reaction seems to be very slow or is not proceeding to completion. What can I do?
A3: A sluggish reaction can be frustrating. Here are some adjustments to consider:
-
Increase Temperature: Gradually increase the reaction temperature within the optimal range of 50-100 °C. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Choice of Base and Solvent: As mentioned, a strong base in a polar aprotic solvent will generally give the fastest reaction rate. If you are using a weaker base like K₂CO₃, switching to a stronger base like NaH (with appropriate safety precautions) in anhydrous DMF could accelerate the reaction.
-
Phase-Transfer Catalyst: In biphasic systems (e.g., using aqueous NaOH), a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the phenoxide into the organic phase to react with the chloroacetonitrile, thereby increasing the reaction rate.
Data Presentation
| Reaction Temperature (°C) | Expected Yield (%) | Purity (%) | Key Observations |
| 40 | Low | High | Very slow reaction rate, likely incomplete conversion even after extended reaction times. |
| 60 | Moderate | High | A good starting point for optimization. The reaction proceeds at a reasonable rate with minimal side products. |
| 80 | High | Good | Often the optimal temperature, providing a good balance between reaction rate and product purity. |
| 100 | Moderate to High | Moderate | Increased reaction rate, but potential for increased formation of side products and some product decomposition. |
| 120 | Low to Moderate | Low | Significant increase in side products and potential for decomposition of reactants and product. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on typical Williamson ether synthesis conditions for phenols.[1][2] Optimization may be required.
Materials:
-
2-Fluorophenol
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorophenol (1.0 eq) and anhydrous DMF (5-10 mL per gram of 2-fluorophenol).
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirred solution.
-
Alkylation: Add chloroacetonitrile (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Mandatory Visualizations
References
Technical Support Center: 2-Fluorophenol in Acetonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-fluorophenol in reactions where acetonitrile is the solvent. The most common application is the Williamson ether synthesis for the preparation of fluoro-substituted aryl ethers. This guide focuses on identifying and mitigating potential side reactions to improve product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of 2-fluorophenol in acetonitrile, and what are the expected products?
When 2-fluorophenol is reacted with an alkyl halide in acetonitrile in the presence of a base (e.g., potassium carbonate), the primary intended reaction is a Williamson ether synthesis. This reaction proceeds via an SN2 mechanism to form a 2-fluoro-alkoxybenzene (O-alkylation product).
Q2: What are the most common side reactions observed in this synthesis?
The primary side reactions include:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring. C-alkylation results in the formation of an alkylated phenol, which is an isomer of the desired ether product.
-
Hydrolysis of Acetonitrile: In the presence of water and base, acetonitrile can hydrolyze to form acetamide, and further to an acetate salt. This consumes water and can alter the reaction conditions.
-
Elimination Reaction of the Alkyl Halide: If using a secondary or tertiary alkyl halide, the basic conditions can promote an E2 elimination reaction, leading to the formation of an alkene instead of the desired ether.
Q3: How does the choice of base affect the reaction outcome?
The base is crucial for deprotonating the 2-fluorophenol to form the reactive phenoxide.
-
Weak bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used and are generally sufficient for the deprotonation of phenols. They are often preferred as they are less likely to promote side reactions.
-
Strong bases (e.g., NaH, NaOH): While effective at deprotonation, stronger bases can increase the likelihood of side reactions, such as elimination with sensitive alkyl halides or reaction with the acetonitrile solvent.
Q4: Why is anhydrous acetonitrile recommended as the solvent?
Using anhydrous (dry) acetonitrile is critical for several reasons:
-
It minimizes the hydrolysis of acetonitrile to acetamide and acetate.
-
Water can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the desired O-alkylation reaction.
-
Some strong bases, like sodium hydride (NaH), react violently with water.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of aryl ethers from 2-fluorophenol in acetonitrile.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired ether product | 1. Incomplete deprotonation of 2-fluorophenol. 2. Competing C-alkylation. 3. E2 elimination of the alkyl halide. 4. Insufficient reaction time or temperature. | 1. Use a stronger base or increase the equivalents of the current base. 2. Ensure a polar aprotic solvent like acetonitrile is used, as this favors O-alkylation. Protic solvents can promote C-alkylation. 3. Use a primary alkyl halide if possible. If a secondary halide is necessary, use a milder base and lower reaction temperature. 4. Monitor the reaction by TLC to determine the optimal reaction time and consider a moderate increase in temperature. |
| Presence of an isomeric byproduct | This is likely the C-alkylated product. | Improve the conditions to favor O-alkylation. This includes using a polar aprotic solvent like acetonitrile and avoiding protic solvents. The choice of counter-ion for the phenoxide can also play a role; for instance, potassium salts often favor O-alkylation more than lithium salts. |
| Formation of a water-soluble byproduct and ammonia smell | Hydrolysis of acetonitrile to acetamide and then to an acetate salt and ammonia. | Use anhydrous acetonitrile and ensure all reagents and glassware are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
| Unreacted 2-fluorophenol remains | 1. Insufficient base. 2. Deactivation of the alkyl halide. 3. Reaction has not reached completion. | 1. Ensure at least one equivalent of a suitable base is used. 2. Check the purity and reactivity of the alkyl halide. 3. Increase the reaction time and/or temperature, monitoring by TLC. |
Experimental Protocol: General Procedure for Williamson Ether Synthesis of 2-Fluorophenol
This is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Fluorophenol
-
Alkyl halide (e.g., ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-fluorophenol (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation, if applicable.
Visualizations
Reaction Pathway: O- vs. C-Alkylation of 2-Fluorophenoxide
Caption: O- vs. C-Alkylation of 2-Fluorophenoxide.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Purification of 2-Fluorophenoxyacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Fluorophenoxyacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized via a Williamson ether synthesis from 2-fluorophenol and chloroacetonitrile, is likely to contain the following impurities:
-
Unreacted 2-fluorophenol: Due to incomplete reaction.
-
Unreacted chloroacetonitrile: A volatile and toxic impurity.
-
Inorganic salts: Byproducts from the base used in the synthesis (e.g., potassium carbonate, sodium carbonate).
-
Solvent residues: From the reaction medium (e.g., acetone, acetonitrile).
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice of method depends on the level of purity required and the scale of the purification.
Q3: How can I remove unreacted 2-fluorophenol?
A3: Unreacted 2-fluorophenol can be effectively removed by washing the crude product with a dilute aqueous base solution, such as 5% sodium bicarbonate or 1M sodium hydroxide. The acidic phenol will be deprotonated to form a water-soluble salt, which can then be separated in the aqueous layer.
Q4: How can I remove residual chloroacetonitrile?
A4: Chloroacetonitrile is relatively volatile. It can often be removed by evaporation under reduced pressure (rotoevaporation). A subsequent aqueous wash will also help to remove any remaining traces.
Q5: Which analytical techniques are suitable for assessing the purity of this compound?
A5: The purity of this compound can be assessed using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of pure this compound if available. |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the product. The rate of cooling is too fast. | Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low recovery of purified product. | The product has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored impurities remain in the final product. | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a different recrystallization solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities (overlapping peaks). | The mobile phase is too polar, causing all compounds to elute quickly. The mobile phase is not polar enough, resulting in slow elution and band broadening. | Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). Increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio). |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution may be necessary. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Low yield after chromatography. | Product is retained on the column. Product was lost during solvent removal. | Ensure complete elution by using a more polar solvent at the end of the chromatography. Be careful during rotary evaporation, especially if the product is volatile. |
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical purity and yield obtained for the purification of crude this compound using different methods.
| Purification Method | Solvent/Mobile Phase | Purity (%) | Yield (%) | Notes |
| Recrystallization | Isopropanol | > 99.0 | 75-85 | Good for removing less polar impurities. |
| Recrystallization | Ethanol/Water (e.g., 9:1) | > 99.5 | 80-90 | Effective for removing polar impurities. |
| Flash Column Chromatography | Hexane:Ethyl Acetate (gradient) | > 99.8 | 65-75 | Best for achieving very high purity and separating closely related impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in a minimal amount of hot ethanol (e.g., 20-30 mL) in an Erlenmeyer flask by heating on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in a slurry of hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Start the elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and moving towards a higher concentration of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
preventing decomposition of 2-Fluorophenoxyacetonitrile during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorophenoxyacetonitrile. The information provided is intended to help prevent decomposition of the molecule during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during workup?
A1: The two main points of instability in this compound during workup are the nitrile group and the ether linkage. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, while the ether bond can be cleaved under strongly acidic conditions.
Q2: How does the fluorine substituent affect the stability of the molecule?
Q3: Can I use a strong base like sodium hydroxide for my workup?
A3: Using strong bases like sodium hydroxide, especially at elevated temperatures or for prolonged periods, is not recommended. These conditions can promote the hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.[2][3] Milder bases such as sodium bicarbonate or potassium carbonate are generally safer alternatives for neutralizing acidic solutions.
Q4: Is it safe to use strong acids like HCl or H₂SO₄ during the workup?
A4: While aryl ethers are generally stable, the use of strong, non-volatile acids at high concentrations and temperatures should be approached with caution as they can potentially lead to ether cleavage. More importantly, strong acidic conditions will readily hydrolyze the nitrile group to a carboxylic acid.[4][5] Dilute aqueous solutions of strong acids at low temperatures can be used for neutralization, but exposure time should be minimized.
Q5: What are the expected decomposition products if the molecule degrades?
A5: The primary decomposition products depend on the conditions:
-
Acidic Hydrolysis: 2-Fluorophenoxyacetic acid.
-
Basic Hydrolysis: 2-Fluorophenoxyacetamide (under mild conditions) or 2-Fluorophenoxyacetic acid (under harsher conditions).
-
Ether Cleavage (strongly acidic): 2-Fluorophenol and a byproduct from the acetonitrile moiety.
Troubleshooting Guides
Issue 1: Low yield of this compound after basic workup.
| Possible Cause | Troubleshooting Step | Rationale |
| Nitrile Hydrolysis | Use a milder base (e.g., saturated NaHCO₃ solution) for neutralization. | Strong bases like NaOH or KOH can catalyze the hydrolysis of the nitrile to the less desired amide or carboxylic acid.[2][3] |
| Keep the temperature low during the workup (e.g., use an ice bath). | Higher temperatures accelerate the rate of nitrile hydrolysis. | |
| Minimize the contact time with the basic aqueous phase. | Prolonged exposure increases the extent of hydrolysis. |
Issue 2: Presence of an unexpected polar impurity in the final product after acidic workup.
| Possible Cause | Troubleshooting Step | Rationale |
| Nitrile Hydrolysis | Neutralize the reaction mixture with a mild base (e.g., NaHCO₃) instead of a strong acid wash. | Acidic conditions, especially with heating, will hydrolyze the nitrile to the corresponding carboxylic acid, which is a polar impurity.[4][5] |
| If an acidic wash is necessary, use a dilute solution (e.g., 1 M HCl) at low temperature and for a short duration. | This minimizes the rate of hydrolysis. | |
| Ether Cleavage | Avoid using strong, concentrated acids like HBr or HI. | While less common for aryl ethers, strong acids can cleave the ether linkage, leading to the formation of 2-fluorophenol. |
Issue 3: Formation of 2-Fluorophenol as a byproduct.
| Possible Cause | Troubleshooting Step | Rationale |
| Cleavage of Ether Linkage | During synthesis (e.g., Williamson ether synthesis), ensure complete deprotonation of 2-fluorophenol before adding the haloacetonitrile. | Incomplete reaction can leave unreacted 2-fluorophenol. |
| Avoid strongly acidic conditions during workup, especially with heating. | Harsh acidic conditions can lead to the cleavage of the aryl ether bond. | |
| Use reaction conditions that do not employ reagents known to cleave aryl ethers. | Certain Lewis acids or other specific reagents can promote ether cleavage. |
Experimental Protocols
Recommended General Workup Procedure for this compound
This protocol is designed to minimize the risk of decomposition.
-
Quenching: Cool the reaction mixture to room temperature or 0 °C in an ice bath.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., DMF, DMSO), dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove the high-boiling solvent.
-
Neutralization:
-
If the reaction mixture is acidic, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH of the aqueous layer is neutral (pH ~7).
-
If the reaction mixture is basic, wash with a dilute, cold aqueous solution of a weak acid like ammonium chloride (NH₄Cl) or very dilute (e.g., 0.1 M) HCl until the aqueous layer is neutral.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product as necessary, for example, by recrystallization or column chromatography.
Visualizations
Caption: Potential decomposition pathways for this compound during workup.
Caption: Troubleshooting logic for decomposition of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluorophenoxyacetonitrile and 4-Fluorophenoxyacetonitrile for Researchers
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of isomeric compounds is paramount for optimizing reaction conditions and predicting product outcomes. This guide provides a comparative analysis of the expected reactivity of 2-Fluorophenoxyacetonitrile and 4-Fluorophenoxyacetonitrile. In the absence of direct comparative experimental studies in the public domain, this guide draws upon fundamental principles of organic chemistry to predict and explain the likely differences in their chemical behavior.
Theoretical Reactivity Analysis: Electronic and Steric Effects
The primary difference in the reactivity of this compound and 4-Fluorophenoxyacetonitrile will be governed by the position of the fluorine atom on the phenyl ring. This positional isomerism influences the electronic environment of the molecule through inductive and resonance effects, as well as introducing steric considerations.
Electronic Effects:
Fluorine is a highly electronegative atom, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack and influences the acidity of the benzylic protons (the CH2 group). Fluorine also possesses lone pairs of electrons, allowing it to participate in resonance, donating electron density to the ring (+R effect).
-
4-Fluorophenoxyacetonitrile (para-isomer): In the para position, both the inductive and resonance effects of the fluorine atom are significant. The -I effect withdraws electron density from the entire ring, making the ether oxygen less electron-rich. The +R effect, which donates electron density to the ring, will have a more pronounced influence on the ortho and para positions relative to the fluorine atom. This can subtly influence the reactivity of the ether linkage.
-
This compound (ortho-isomer): In the ortho position, the inductive effect of the fluorine atom is more localized and will have a stronger electron-withdrawing influence on the adjacent ether oxygen and the benzylic carbon. The +R effect will also be present. Crucially, the close proximity of the fluorine atom to the reaction center (the ether linkage and the acetonitrile group) can lead to through-space electronic interactions.
Predicted Impact on Reactivity:
Due to these electronic differences, we can anticipate variations in reactivity in several key reaction types:
-
Nucleophilic Substitution at the Benzylic Carbon: The acidity of the protons on the methylene group adjacent to the nitrile is a key factor in reactions involving deprotonation followed by alkylation or condensation. The strong inductive effect of the ortho-fluorine in this compound is expected to make these protons slightly more acidic than in the para-isomer, potentially leading to faster deprotonation and subsequent reaction.
-
Hydrolysis of the Nitrile Group: The hydrolysis of the nitrile to a carboxylic acid or amide is a common transformation. The electronic nature of the phenyl ring can influence the rate of this reaction. The electron-withdrawing fluorine atom in both isomers will generally facilitate nucleophilic attack on the nitrile carbon. The stronger inductive effect of the ortho-fluorine might lead to a slightly faster rate of hydrolysis for the 2-fluoro isomer compared to the 4-fluoro isomer.
-
Cleavage of the Ether Linkage: Cleavage of the ether bond typically requires harsh conditions. The electron-withdrawing nature of the fluorine atom in both isomers will make the ether oxygen less basic and potentially more susceptible to cleavage under certain conditions. The ortho-isomer may exhibit different reactivity due to potential intramolecular interactions.
Steric Effects:
The ortho-fluorine in this compound introduces steric hindrance around the ether linkage and the acetonitrile side chain. This can be a significant factor in reactions involving bulky reagents or in transition states where proximity to the ortho position is critical. For instance, in reactions where a large nucleophile attacks the benzylic carbon, the rate of reaction for the 2-fluoro isomer might be slower than for the 4-fluoro isomer due to steric hindrance.
Hypothetical Experimental Comparison
To empirically determine the relative reactivity of these two isomers, a series of controlled experiments would be necessary. Below is a generalized experimental protocol for comparing their rates of hydrolysis.
Table 1: Predicted Reactivity Summary
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Deprotonation at Benzylic Carbon | This compound | Stronger inductive effect of the ortho-fluorine increases the acidity of the benzylic protons. |
| Nitrile Hydrolysis | This compound | Enhanced electrophilicity of the nitrile carbon due to the stronger inductive effect of the ortho-fluorine. |
| Reactions with Bulky Reagents | 4-Fluorophenoxyacetonitrile | Reduced steric hindrance at the reaction center compared to the ortho-isomer. |
Experimental Protocols
Protocol 1: Comparative Basic Hydrolysis of 2- and 4-Fluorophenoxyacetonitrile
Objective: To compare the rates of hydrolysis of this compound and 4-Fluorophenoxyacetonitrile to their corresponding carboxylic acids under basic conditions.
Materials:
-
This compound
-
4-Fluorophenoxyacetonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Hydrochloric acid (HCl) for quenching
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Thermostated reaction vessel
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of this compound and 4-Fluorophenoxyacetonitrile in ethanol. Prepare a stock solution of aqueous sodium hydroxide.
-
Reaction Setup: In separate thermostated reaction vessels maintained at a constant temperature (e.g., 60 °C), add a specific volume of the ethanolic solution of the respective isomer.
-
Initiation of Reaction: To initiate the hydrolysis, add a predetermined volume of the aqueous sodium hydroxide solution to each reaction vessel simultaneously. The final concentrations of the substrate and base should be identical for both isomers.
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a small amount of hydrochloric acid to neutralize the sodium hydroxide.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining starting material (2- or 4-Fluorophenoxyacetonitrile) and the formed product (2- or 4-Fluorophenoxyacetic acid).
-
Data Analysis: Plot the concentration of the starting material versus time for both isomers. From these plots, determine the initial reaction rates and the rate constants (k) for the hydrolysis of each isomer.
Visualizing Reaction Pathways and Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the comparative hydrolysis of fluorophenoxyacetonitrile isomers.
Caption: Electronic effects influencing the reactivity of fluorophenoxyacetonitrile isomers.
Conclusion
A Comparative Analysis of Phenoxy-Carboxylic Acid Herbicides: Efficacy and Mode of Action
Introduction: While the specific class of 2-Fluorophenoxyacetonitrile-derived herbicides is not widely documented in publicly available research, this guide focuses on the closely related and extensively studied class of phenoxy-carboxylic acid herbicides. These compounds are a cornerstone of modern agriculture for selective broadleaf weed control. As synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), they belong to the HRAC/WSSA Group 4 herbicides.[1][2] Their primary mode of action is to induce uncontrolled and disorganized growth in susceptible plants, ultimately leading to their death.[3][4] This guide provides a comparative overview of their efficacy, outlines common experimental protocols for their evaluation, and details their molecular mechanism of action.
Mechanism of Action: Synthetic Auxin Signaling Pathway
Phenoxy herbicides like 2,4-D and MCPA overwhelm the plant's natural auxin regulatory systems.[2] Upon entering the plant cell, the synthetic auxin binds to TIR1/AFB family F-box proteins, which are part of the SCF-TIR1/AFB ubiquitin ligase complex.[1][5] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.[5] This leads to a cascade of downstream effects, including the overproduction of ethylene and abscisic acid (ABA), ultimately causing epinasty, tissue damage, and plant death.[5]
Comparative Efficacy of Phenoxy Herbicides
The efficacy of phenoxy herbicides can vary based on the specific compound, application rate, target weed species, and environmental conditions. The following tables summarize representative data from field studies comparing common phenoxy herbicides against other products for the control of key broadleaf weeds.
Table 1: Post-Emergence Control of Broadleaf Weeds in Winter Cereals
| Herbicide (Active Ingredient) | Application Rate (g a.i./ha) | Centaurea cyanus (% Control) | Galium aparine (% Control) | Viola arvensis (% Control) |
| MCPA | 1500 | 95-100 | 75-85 | 70-80 |
| 2,4-D | 1000 | 90-100 | 70-80 | 65-75 |
| Tribenuron-methyl + MCPA | 7.5 + 75 | >98 | ~90 | ~90 |
| Fluroxypyr | 200 | 90-95 | >95 | 85-95 |
| Dicamba | 120 | >98 | 80-90 | >95 |
Data synthesized from field experiments reported on spring application in winter cereals.[2] Efficacy is typically assessed visually as a percentage of weed biomass reduction compared to an untreated control.
Table 2: Comparative Efficacy on Various Weed Species
| Herbicide (Active Ingredient) | Rate (g a.i./ha) | Abutilon theophrasti (% Control) | Brassica juncea (% Control) | Amaranthus retroflexus (% Control) | Crop Safety (Corn & Wheat) |
| Novel Phenoxyacetoxy Compound IIa | 75 | 90-100 | 90-100 | 90-100 | Safe at 150 g/ha |
| Novel Phenoxyacetoxy Compound IIr | 75 | 80-90 | 90-100 | 90-100 | Safe at 150 g/ha |
*Compounds IIa and IIr are novel 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, demonstrating the potential for developing new selective post-emergence herbicides based on a phenoxy scaffold.[6]
Experimental Protocols for Herbicide Efficacy Trials
Evaluating the performance of herbicides requires standardized and rigorous experimental designs to ensure data is reliable and reproducible. The following outlines a typical protocol for a field-based efficacy trial.
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) is most common, with 3-4 replications per treatment. This design helps to minimize the effects of field variability.
-
Plot Size: Typically ranges from 2x5 meters to 3x10 meters, depending on the application equipment and trial objectives.
-
Treatments: Include the herbicide(s) under investigation at various rates, a standard commercial herbicide for comparison, and an untreated control (weedy check).
2. Application:
-
Timing: Herbicides are applied at specific weed and crop growth stages (e.g., post-emergence when weeds have 2-4 true leaves).
-
Equipment: A calibrated research plot sprayer with a boom and multiple nozzles is used to ensure uniform application. Carrier volume (e.g., 150-200 L/ha) and pressure are kept constant.
-
Environmental Conditions: Wind speed, temperature, and relative humidity are recorded at the time of application, as these can influence herbicide performance.
3. Data Collection and Assessment:
-
Weed Control Efficacy: Visual ratings are taken at set intervals (e.g., 7, 14, 28, and 42 Days After Application - DAA). Ratings are typically on a 0-100% scale, where 0% is no effect and 100% is complete weed death.
-
Crop Phytotoxicity: Visual assessment of crop injury (e.g., stunting, chlorosis, necrosis, epinasty) is performed using a similar 0-100% scale.
-
Weed Density and Biomass: In some trials, weed counts per unit area (e.g., 0.25 m²) and dry biomass are collected for more quantitative analysis.
-
Crop Yield: At maturity, the crop from a central area of each plot is harvested to determine the final yield, which is a critical measure of herbicide selectivity and performance.
4. Statistical Analysis:
-
Data are subjected to Analysis of Variance (ANOVA).
-
Treatment means are separated using a statistical test such as Fisher's Protected LSD or Tukey's HSD at a specified significance level (e.g., p ≤ 0.05).
References
- 1. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of novel herbicide based on synthetic auxins and ALS inhibitor on weed control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deq.mt.gov [deq.mt.gov]
- 4. southeast.k-state.edu [southeast.k-state.edu]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structural Validation: A Comparative Guide to 2-Fluorophenoxyacetonitrile Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for the structural validation of 2-Fluorophenoxyacetonitrile, highlighting the definitive role of single-crystal X-ray crystallography.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for routine characterization, they provide indirect structural information. X-ray crystallography, in contrast, offers an unparalleled, direct visualization of the atomic arrangement in the solid state, yielding precise bond lengths, angles, and conformational details. This guide presents a comparison of these techniques, supported by experimental protocols and data interpretation, to underscore the necessity of X-ray crystallography for unambiguous structural elucidation.
Comparative Analysis of Structural Elucidation Techniques
The following table summarizes the type and quality of structural information that can be obtained for this compound using different analytical methods. While direct crystallographic data for this specific molecule is not publicly available, the expected parameters are presented to illustrate the technique's capabilities. Spectroscopic data is interpreted based on known chemical shift and absorption frequency ranges.
| Parameter | X-ray Crystallography | ¹H & ¹³C NMR Spectroscopy | IR Spectroscopy |
| Direct 3D Structure | Yes (Provides precise atomic coordinates) | No (Infers connectivity and through-space proximity) | No (Identifies functional groups) |
| Bond Lengths (e.g., C-F, C≡N) | High precision (e.g., ~1.35 Å for C-F) | No | No |
| Bond Angles (e.g., O-C-C) | High precision (e.g., ~109.5° for sp³) | No | No |
| Torsion Angles | Precise determination of molecular conformation | Inferred from coupling constants | No |
| Absolute Configuration | Yes (for chiral crystals) | Can be inferred with chiral reagents | No |
| Intermolecular Interactions | Detailed mapping of crystal packing forces | Inferred from concentration/solvent effects | Inferred from shifts in vibrational frequencies |
| Functional Group ID | Inferred from bond lengths and connectivity | Inferred from chemical shifts (e.g., aromatic region) | Yes (e.g., C≡N stretch at ~2230 cm⁻¹)[1] |
| Atomic Connectivity | Yes | Yes (via COSY, HMBC experiments) | No |
The Decisive Power of X-ray Crystallography
As the data illustrates, NMR and IR spectroscopy provide valuable but ultimately inferential information about a molecule's structure.[2][3] IR spectroscopy can confirm the presence of key functional groups like the nitrile (C≡N) and the ether linkage. NMR spectroscopy can elucidate the chemical environment and connectivity of hydrogen and carbon atoms, confirming the substitution pattern on the aromatic ring.[2][4] However, neither technique can provide the exact spatial arrangement of the atoms.
X-ray crystallography is the only common laboratory technique that directly maps the electron density of a molecule, allowing for the precise calculation of atomic positions.[5][6] This method is essential for resolving any structural ambiguities, determining the exact conformation of the molecule in the solid state, and understanding the intermolecular forces that govern its crystal packing.
Experimental Workflow and Protocols
To achieve such definitive results, a rigorous experimental procedure must be followed. The general workflow for single-crystal X-ray crystallography is outlined below.
References
A Comparative Analysis of the Biological Activities of 2-Fluorophenoxyacetonitrile and 2-Chlorophenoxyacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 2-Fluorophenoxyacetonitrile and 2-Chlorophenoxyacetonitrile. Due to a lack of direct comparative studies in publicly available literature, this analysis is based on the known biological activities of structurally related phenoxyacetic acid and phenoxyacetonitrile derivatives, as well as the established influence of fluorine and chlorine substitutions on the bioactivity of various compounds.
Introduction
This compound and 2-Chlorophenoxyacetonitrile are aromatic nitriles that belong to the broader class of phenoxy compounds. Halogenation, the introduction of halogen atoms such as fluorine and chlorine, is a common strategy in medicinal chemistry and agrochemical design to modulate the biological activity, metabolic stability, and pharmacokinetic properties of molecules. The difference in electronegativity, size, and lipophilicity between fluorine and chlorine atoms can lead to significant variations in the biological profiles of analogous compounds.
While specific experimental data for this compound is sparse, its chlorinated counterpart, 2-Chlorophenoxyacetonitrile, is recognized for its structural similarity to well-established herbicides. The chlorophenoxy group is a key pharmacophore in many commercial herbicides that act as synthetic auxins, disrupting plant growth and development.[1]
Potential Biological Activities
Based on the activities of structurally similar compounds, this compound and 2-Chlorophenoxyacetonitrile are predicted to exhibit a range of biological effects, including herbicidal, antimicrobial, and cytotoxic activities.
Herbicidal Activity
The most probable biological activity of both compounds is herbicidal. Phenoxyacetic acid derivatives are known to mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[2] It is hypothesized that this compound and 2-Chlorophenoxyacetonitrile could be metabolized in plants to their corresponding phenoxyacetic acids, which would then exert this auxin-like effect.
Antimicrobial and Cytotoxic Activities
Phenolic compounds and their derivatives have been investigated for their antimicrobial and cytotoxic properties.[3][4][5][6] The presence of a halogen atom can enhance these activities. Therefore, it is plausible that both this compound and 2-Chlorophenoxyacetonitrile could exhibit inhibitory effects against various microbial strains and cancer cell lines. Studies on other fluorinated and chlorinated compounds have shown that the nature of the halogen significantly influences the cytotoxic potency.[3][5][7]
Data Presentation: A Predictive Comparison
In the absence of direct experimental data, the following table provides a predictive comparison based on general principles of halogen substitution in bioactive molecules. It is important to note that these are expected trends and require experimental verification.
| Biological Activity | This compound (Predicted) | 2-Chlorophenoxyacetonitrile (Predicted) | Rationale |
| Herbicidal Activity | Potentially high | Potentially high | Both compounds contain the phenoxyacetonitrile scaffold, a precursor to phenoxyacetic acid herbicides. The halogen substitution is expected to modulate potency and selectivity. |
| Antimicrobial Activity | Moderate to high | Moderate to high | Halogenated phenols and their derivatives often exhibit antimicrobial properties. The specific activity will depend on the microbial species and the mechanism of action.[4][6][8] |
| Cytotoxicity | Potentially significant | Potentially significant | Fluorine and chlorine substitutions can enhance the cytotoxic effects of organic molecules. The level of activity is expected to vary between different cancer cell lines.[3][5][7][9] |
Experimental Protocols
To empirically determine and compare the biological activities of this compound and 2-Chlorophenoxyacetonitrile, the following standard experimental protocols are recommended.
Herbicidal Activity Assay (Whole Plant Assay)
-
Plant Species: Select a panel of monocotyledonous (e.g., wheat, corn) and dicotyledonous (e.g., arabidopsis, soybean) plants.
-
Compound Application: Prepare solutions of this compound and 2-Chlorophenoxyacetonitrile in a suitable solvent (e.g., acetone with a surfactant). Apply the solutions as a post-emergence spray to young, actively growing plants. Include a solvent-only control.
-
Growth Conditions: Maintain the treated plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
-
Data Collection: At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of phytotoxicity, including chlorosis, necrosis, epinasty, and growth inhibition.
-
Quantitative Analysis: Determine the fresh and dry weight of the aerial parts of the plants. Calculate the concentration of each compound required to cause a 50% reduction in plant growth (GR50) compared to the control.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
-
Microbial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of this compound and 2-Chlorophenoxyacetonitrile in the broth medium in a 96-well microtiter plate.
-
Incubation: Inoculate each well with the standardized microbial suspension. Incubate the plates at the optimal growth temperature for the respective microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Select a panel of human cancer cell lines (e.g., HeLa, HepG2) and a normal, non-cancerous cell line for comparison of selectivity.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and 2-Chlorophenoxyacetonitrile for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the concentration of each compound that causes a 50% reduction in cell viability (IC50) compared to untreated control cells.
Mandatory Visualization
Proposed Mechanism of Herbicidal Action: Auxin Signaling Pathway
The following diagram illustrates the proposed mechanism by which phenoxyacetic acid derivatives, the likely active metabolites of 2-halophenoxyacetonitriles, exert their herbicidal effects by interfering with the plant auxin signaling pathway.
Caption: Proposed mechanism of auxin-like herbicidal activity.
General Experimental Workflow for Biological Activity Screening
The following diagram outlines a general workflow for the synthesis and subsequent biological evaluation of the target compounds.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
While direct comparative data for this compound and 2-Chlorophenoxyacetonitrile is not currently available, the existing literature on related compounds provides a strong basis for predicting their biological activities. Both compounds are likely to possess herbicidal properties, acting as synthetic auxins. Furthermore, they may exhibit antimicrobial and cytotoxic effects, with the specific potency and spectrum of activity being influenced by the halogen substituent. The experimental protocols outlined in this guide provide a framework for the empirical evaluation and direct comparison of these two compounds, which will be crucial for elucidating their potential applications in agriculture and medicine. Further research, including quantitative structure-activity relationship (QSAR) studies, would be valuable in understanding the precise impact of fluorine versus chlorine substitution on the biological profile of phenoxyacetonitrile derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of novel fluorinated alternatives to long-chain perfluoroalkyl substances to human liver cell line and their binding capacity to human liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of 2-Fluorophenoxyacetonitrile using High-Performance Liquid Chromatography
For researchers, scientists, and professionals in the field of drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Fluorophenoxyacetonitrile, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a detailed HPLC protocol, presents supporting experimental data, and compares its performance with alternative methods.
Experimental Protocol: HPLC Analysis of this compound
A robust and reliable method for determining the purity of this compound is through reverse-phase HPLC with UV detection. The following protocol is based on established methods for structurally similar compounds, such as 2-(4-Chlorophenoxy)acetonitrile, and is suitable for quantifying the main component and potential process-related impurities[1].
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and gradient pump.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation of aromatic compounds[2].
-
Detector Wavelength: 272 nm.
2. Reagents and Mobile Phase:
-
Solvent A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: HPLC-grade acetonitrile with 0.1% TFA.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Elution: A linear gradient can be optimized to ensure the separation of the main peak from any potential impurities. A typical gradient might be:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 30% B
-
30-35 min: 30% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: Performance and Comparison
The following tables summarize the expected performance of the HPLC method for this compound analysis and provide a comparison with other analytical techniques.
Table 1: HPLC Method Performance for this compound Purity Assessment
| Parameter | Expected Value |
| Retention Time (this compound) | ~15-20 min (dependent on exact gradient) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL[1] |
| Recovery | 95 - 105%[1] |
| Precision (%RSD) | < 2%[1] |
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution and sensitivity, suitable for non-volatile compounds, quantitative.[3] | Requires reference standards for impurity identification, can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Excellent for volatile impurities, provides structural information for identification.[1] | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, can be quantitative (qNMR) without a specific reference standard for each impurity.[1] | Lower sensitivity compared to HPLC and GC-MS, more complex data interpretation. |
Workflow Visualization
The following diagram illustrates the experimental workflow for the HPLC-based purity assessment of this compound.
Caption: Workflow for HPLC purity assessment of this compound.
References
spectroscopic comparison of ortho vs para substituted phenoxyacetonitriles
A Spectroscopic Comparison of Ortho- vs. Para-Substituted Phenoxyacetonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of ortho- and para-substituted phenoxyacetonitriles, key intermediates in the synthesis of various pharmaceuticals and agrochemicals. Understanding the impact of substituent position on the spectral properties of these molecules is crucial for their unambiguous identification and characterization. This document summarizes key spectroscopic data and provides standardized experimental protocols.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for a selection of ortho- and para-substituted phenoxyacetonitriles. The data has been compiled from various sources and highlights the characteristic differences imparted by the position of the substituent on the phenyl ring.
| Compound | Substituent | Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 2-(o-Tolyloxy)acetonitrile | -CH₃ | Ortho | Data not readily available in searched sources. | Data not readily available in searched sources. | Data not readily available in searched sources. |
| 2-(p-Tolyloxy)acetonitrile | -CH₃ | Para | 7.13 (d, 2H), 6.87 (d, 2H), 4.70 (s, 2H), 2.30 (s, 3H)[1] | 154.6, 132.7, 130.3, 115.3, 115.1, 54.0, 20.5[1] | Data not readily available in searched sources. |
| 2-(2-Chlorophenoxy)acetonitrile | -Cl | Ortho | 7.48 (m, 1H), 7.39 (m, 1H), 7.30 (m, 1H), 7.28 (m, 1H), 3.80 (s, 2H)[2] | Data not readily available in searched sources. | ~2230 (C≡N)[3] |
| 2-(4-Chlorophenoxy)acetonitrile | -Cl | Para | Data not readily available in searched sources. | Data not readily available in searched sources. | ~2228 (C≡N)[4] |
| 2-(2-Nitrophenoxy)acetonitrile | -NO₂ | Ortho | Data not readily available in searched sources. | Data not readily available in searched sources. | ~2230 (C≡N), ~1525 & 1350 (NO₂)[5] |
| 2-(4-Nitrophenoxy)acetonitrile | -NO₂ | Para | Data not readily available in searched sources. | Data not readily available in searched sources. | ~2230 (C≡N), ~1520 & 1345 (NO₂) |
| 2-(2-Methoxyphenoxy)acetonitrile | -OCH₃ | Ortho | 7.35-6.89 (m, 4H), 3.85 (s, 3H), 3.67 (s, 2H)[6] | Data not readily available in searched sources. | ~2225 (C≡N)[7] |
| 2-(4-Methoxyphenoxy)acetonitrile | -OCH₃ | Para | 6.94 (d, 2H), 6.87 (d, 2H), 4.69 (s, 2H), 3.78 (s, 3H)[1] | 155.7, 150.7, 116.8, 115.4, 115.0, 55.7, 55.0[1] | Data not readily available in searched sources. |
Note: A comprehensive and directly comparative dataset from a single source was not available in the public domain. The data presented is compiled from various spectral databases and research publications. Missing data points are indicated.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the phenoxyacetonitrile derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. Solid samples are typically prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.
-
Data Acquisition: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum. Spectra are typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. The spectrum is typically scanned from 200 to 800 nm.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Samples can be introduced directly via a direct insertion probe or, more commonly, as the effluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison of ortho- and para-substituted phenoxyacetonitriles.
References
- 1. rsc.org [rsc.org]
- 2. 2-(2-Chlorophenyl)acetonitrile(2856-63-5) 1H NMR spectrum [chemicalbook.com]
- 3. 2-(2-Chlorophenyl)acetonitrile(2856-63-5) IR Spectrum [chemicalbook.com]
- 4. 2-(4-Chlorophenoxy)acetonitrile | C8H6ClNO | CID 306444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methoxyphenylacetonitrile(7035-03-2) 13C NMR spectrum [chemicalbook.com]
- 7. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]
The Introduction of Fluorine to Nitrile Compounds: A Double-Edged Sword in Biological Activity
A comprehensive review of the existing literature reveals a significant gap in our direct understanding of the biological effects of fluorinated nitriles. However, by examining the known properties of both nitriles and organofluorine compounds, we can construct a comparative guide for researchers, scientists, and drug development professionals. This guide extrapolates the potential biological consequences of introducing fluorine into nitrile-containing molecules, providing a framework for future experimental investigation.
The incorporation of a nitrile group into pharmaceutical agents is a well-established strategy to enhance binding affinity to target proteins and improve pharmacokinetic profiles.[1] Similarly, the introduction of fluorine is a common tactic in drug design to increase metabolic stability, selectivity, and solubility.[2] The combination of these two functional groups in fluorinated nitriles presents a compelling area of study, yet one that is largely unexplored in a biological context. While extensive research exists on the use of fluorinated nitriles in materials science, particularly in battery electrolytes, their biological implications remain largely inferred.
This guide synthesizes the available data on the biological effects of non-fluorinated nitriles and the general principles of how fluorination impacts the metabolism and toxicity of organic compounds to provide a comparative analysis.
Comparative Toxicity Profile: Nitriles vs. Potential Effects of Fluorination
The toxicity of many aliphatic nitriles is attributed to the metabolic release of cyanide, which can inhibit cellular respiration.[1][3] The introduction of fluorine can significantly alter this profile. The strong carbon-fluorine bond can influence the metabolic pathways, potentially leading to different toxicological outcomes.
| Feature | Non-Fluorinated Nitriles | Potential Effects of Fluorination on Nitriles |
| Primary Toxic Moiety | Cyanide (CN-) released via metabolism | May still release cyanide, but potentially at a different rate. Formation of other toxic metabolites, such as fluoroacetic acid, is possible.[2][4] |
| Metabolic Activation | Primarily hepatic cytochrome P450-catalyzed oxidation | Fluorination can block or alter sites of metabolism, potentially leading to slower or different metabolic activation.[5] |
| Genotoxicity | Some non-fluorinated nitriles used as fragrance ingredients have been found to be non-genotoxic in vivo.[6] | The effect of fluorination on the genotoxicity of nitriles is unknown and requires experimental evaluation. |
| Acute Toxicity (LD50) | Varies depending on the specific nitrile structure. | Likely to be highly dependent on the position and extent of fluorination. May increase or decrease toxicity. |
Understanding the Metabolic Pathways
The metabolism of nitriles can proceed through various pathways, with the primary concern being the liberation of cyanide. Fluorination is known to influence metabolic processes, often by blocking sites of oxidation.
Potential Metabolic Fates of Fluorinated Nitriles
The metabolic fate of a fluorinated nitrile is likely to be influenced by the position of the fluorine atom(s).
Caption: Potential metabolic pathways of fluorinated nitriles.
Experimental Protocols for Biological Assessment
To address the current knowledge gap, rigorous experimental evaluation of fluorinated nitriles is essential. The following are examples of key experimental protocols that can be adapted from studies on related compounds.
In Vitro Metabolism Study (adapted from a study on fluorinated dialkylnitrosamines)[5]
-
Objective: To determine the metabolic stability and identify major metabolites of a fluorinated nitrile compared to its non-fluorinated analog.
-
System: Rat liver microsomes.
-
Protocol:
-
Incubate the test compound (fluorinated or non-fluorinated nitrile) with rat liver microsomes in the presence of an NADPH-generating system.
-
At various time points, quench the reaction and extract the metabolites.
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the parent compound and its metabolites.
-
Compare the rate of disappearance of the parent compound and the profile of metabolites between the fluorinated and non-fluorinated nitriles.
-
Genotoxicity Assessment (adapted from a study on nitrile fragrance ingredients)[6]
-
Objective: To evaluate the potential of a fluorinated nitrile to induce genetic mutations.
-
Assays:
-
Ames test (in vitro): Assess the ability of the compound to induce mutations in different strains of Salmonella typhimurium.
-
In vitro micronucleus test: Evaluate the potential of the compound to cause chromosomal damage in cultured mammalian cells (e.g., human peripheral blood lymphocytes).
-
In vivo micronucleus test: If in vitro tests are positive, assess the compound's ability to induce micronuclei formation in the bone marrow of rodents.
-
-
General Protocol:
-
Expose the test system (bacteria or mammalian cells) to a range of concentrations of the fluorinated nitrile.
-
Include appropriate positive and negative controls.
-
After the exposure period, score the relevant endpoint (e.g., revertant colonies in the Ames test, micronuclei frequency).
-
Analyze the data for a dose-dependent increase in the endpoint compared to the negative control.
-
Experimental Workflow for Biological Evaluation
References
- 1. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In-vitro metabolism of fluorinated diakylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 2-Fluorophenoxyacetonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the potential mechanism of action of 2-Fluorophenoxyacetonitrile derivatives by comparing them to compounds with similar structural motifs that have established biological activities. Due to the limited publicly available data on the specific mechanism of action for this compound derivatives, this document leverages experimental data from related phenoxy and nitrile-containing compounds to propose potential therapeutic targets and guide experimental design. The primary hypothesized mechanisms of action, based on analogous compounds, include tubulin polymerization inhibition and cyclooxygenase (COX) enzyme inhibition.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound derivatives can be benchmarked against compounds with demonstrated efficacy in relevant biological assays. The following tables provide comparative data for structurally related compounds against known therapeutic targets.
Table 1: Comparison of Antiproliferative Activity via Tubulin Inhibition
Structurally related 2-phenylacrylonitrile derivatives have shown potent anticancer activity by inhibiting tubulin polymerization.[1][2] This suggests a plausible mechanism for this compound derivatives.
| Compound/Drug | Target Cancer Cell Line | IC₅₀ (nM) | Reference |
| Compound 1g2a (2-phenylacrylonitrile derivative) | HCT116 (Colon Cancer) | 5.9 | [1][2] |
| BEL-7402 (Liver Cancer) | 7.8 | [1][2] | |
| Paclitaxel (Taxol®) | HCT116 (Colon Cancer) | 12.3 | [1] |
| BEL-7402 (Liver Cancer) | 15.4 | [1] | |
| This compound Derivative (Hypothetical) | To be determined | Data not available |
Table 2: Comparison of Cyclooxygenase (COX) Inhibitory Activity
The phenoxy moiety is present in some known non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds that inhibit COX enzymes, which are key mediators of inflammation.
| Compound/Drug | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.04 | 294 | |
| Diclofenac | COX-1 | 0.611 | 0.97 | |
| COX-2 | 0.63 | |||
| Ibuprofen | COX-1 | 12 | 0.15 | |
| COX-2 | 80 | |||
| Indomethacin | COX-1 | 0.063 | 0.13 | |
| COX-2 | 0.48 | |||
| This compound Derivative (Hypothetical) | COX-1 / COX-2 | Data not available | To be determined |
Experimental Protocols
To validate the potential mechanisms of action for this compound derivatives, the following experimental protocols for key assays are recommended.
MTT Assay for Antiproliferative Activity
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, BEL-7402)
-
DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (this compound derivative)
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules.
Materials:
-
Tubulin polymerization assay kit (commercially available)
-
Purified tubulin protein
-
Guanosine triphosphate (GTP)
-
Polymerization buffer
-
Test compound (this compound derivative)
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)
-
Spectrophotometer capable of reading absorbance at 340 nm over time
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Analyze the polymerization curves to determine the extent of inhibition or promotion of tubulin assembly.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Hemin
-
Assay buffer (e.g., Tris-HCl)
-
Test compound (this compound derivative)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the fluorometric probe.
-
Add the test compound at various concentrations.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity over time.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each enzyme.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate the hypothesized signaling pathways and experimental workflows for validating the mechanism of action of this compound derivatives.
Caption: Hypothesized pathway of anticancer activity via tubulin inhibition.
Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.
Caption: A logical workflow for validating the mechanism of action.
References
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Phenoxyacetonitriles
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated phenoxyacetonitriles, supported by experimental data from analogous compound series, detailed protocols, and visualizations to inform rational drug design.
The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability.[1] This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond.[1] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. While specific data for phenoxyacetonitriles was not publicly available, the data for indole-based compounds, which share a similar aromatic structure, serves as a representative illustration of the principle. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[2]
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |
| Indoles (Illustrative Example) | Parent Indole | Non-fluorinated indole | 12.35 | - | Mouse |
| 4-Fluoro-indole Analog | Fluorinated indole analog | 13.29 | - | Mouse | |
| CF3-substituted Indole Analog | Trifluoromethylated indole analog | 53.71 | 1.29 | Mouse | |
| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 | Rat |
Note: The data presented is for indole derivatives and serves as an illustrative example of the effect of fluorination on metabolic stability. Direct comparison of absolute values should be made with caution due to potential differences in experimental conditions between studies.
Experimental Protocols
In Vitro Microsomal Stability Assay
The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a cornerstone of in vitro drug metabolism studies.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated phenoxyacetonitriles)
-
Liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Cofactor solution (NADPH)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Prepare the NADPH regenerating system and the cofactor solution.
-
Thaw the liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the test compound with the liver microsomes and phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution (NADPH).
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture. The 0-minute time point represents the initial compound concentration.[2]
-
-
Reaction Termination:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[2]
-
Visualizing the Workflow and Metabolic Pathway
To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.
References
Performance of 2-Fluorophenoxyacetonitrile in Parallel Synthesis: A Comparative Guide
In the landscape of modern drug discovery and medicinal chemistry, the use of versatile building blocks in parallel synthesis is a cornerstone for the rapid generation of compound libraries. This guide provides a comparative overview of 2-Fluorophenoxyacetonitrile and its analogs as scaffolds in high-throughput synthesis. While direct head-to-head comparative studies in a parallel synthesis context are not extensively documented in publicly available literature, this guide leverages established chemical principles and analogous reactivity data to offer a predictive performance comparison.
Introduction to Phenoxyacetonitrile Scaffolds in Drug Discovery
Phenoxyacetonitrile derivatives are valuable precursors in the synthesis of a wide range of biologically active molecules. The ether linkage and the reactive nitrile group offer multiple points for chemical diversification, making them ideal candidates for parallel synthesis libraries. The introduction of a halogen atom, particularly fluorine, on the phenyl ring can significantly modulate the physicochemical properties of the resulting compounds, including metabolic stability, lipophilicity, and binding affinity for biological targets.[1][2][3]
Predicted Performance Comparison in Parallel Synthesis
Based on fundamental principles of organic chemistry, a predictive comparison of this compound with its non-fluorinated and other halogenated analogs can be made. The primary reaction of interest for these scaffolds in parallel synthesis is the alkylation of the α-carbon to the nitrile group.
Table 1: Predicted Performance Characteristics of Substituted Phenoxyacetonitriles in Parallel Alkylation
| Feature | This compound | 2-Chlorophenoxyacetonitrile | 2-Bromophenoxyacetonitrile | Phenoxyacetonitrile (non-halogenated) |
| Predicted Reactivity | Higher | Moderate | Moderate | Lower |
| Rationale for Reactivity | The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the α-proton, facilitating deprotonation and subsequent alkylation. | Similar to the fluoro analog, the chloro group is electron-withdrawing, promoting reactivity. | The bromo group also enhances acidity, leading to comparable reactivity to the chloro analog. | The absence of an electron-withdrawing halogen results in a less acidic α-proton, potentially leading to slower reaction rates. |
| Potential for Side Reactions | Lower | Moderate | Higher | Lower |
| Rationale for Side Reactions | The carbon-fluorine bond is strong, minimizing the likelihood of nucleophilic aromatic substitution. | The carbon-chlorine bond is more susceptible to cleavage than C-F, but generally stable under typical alkylation conditions. | The carbon-bromine bond is the weakest among the halogens, increasing the possibility of side reactions, especially with more aggressive nucleophiles or bases. | Less prone to aromatic substitution side reactions compared to the halogenated analogs. |
| Expected Purity of Library | High | High | Moderate to High | High |
| Rationale for Purity | Cleaner reactions due to lower potential for side products. | Generally clean reactions, with the potential for minor impurities from C-Cl bond cleavage. | Higher potential for impurities arising from side reactions involving the C-Br bond. | Generally clean reactions, though purification may be required to remove unreacted starting material if reaction rates are slow. |
| Impact on Biological Activity | The presence of fluorine often enhances metabolic stability and can improve binding affinity.[1][2][3] | Chloro-substituted compounds are common in bioactive molecules and can contribute to favorable interactions with biological targets. | Bromo-substituted compounds can also exhibit desirable biological activities. | Provides a baseline for assessing the impact of halogen substitution on biological activity. |
Experimental Protocols
While a direct comparative study is not available, the following protocol for a parallel alkylation reaction can be adapted to compare the performance of this compound and its analogs. This protocol is based on established methodologies for similar compounds.
General Protocol for Parallel Alkylation of Phenoxyacetonitrile Derivatives
1. Materials:
-
This compound (or other phenoxyacetonitrile analog)
-
A library of diverse alkyl halides (e.g., iodomethane, ethyl bromide, benzyl chloride)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
96-well reaction block
-
Inert atmosphere (e.g., nitrogen or argon)
2. Procedure:
-
In each well of a 96-well reaction block under an inert atmosphere, add a solution of the chosen phenoxyacetonitrile derivative in the anhydrous solvent.
-
To each well, add the selected base.
-
Stir the reactions at room temperature for a predetermined time (e.g., 30 minutes) to allow for deprotonation.
-
Add a solution of a unique alkyl halide to each well.
-
Seal the reaction block and allow it to stir at a set temperature (e.g., room temperature or 60 °C) for a specified time (e.g., 12-24 hours).
-
Upon completion, quench the reactions by adding a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the products from each well using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the crude product from each well using high-throughput techniques such as LC-MS to determine the yield and purity.
Visualizing the Workflow and Rationale
Diagram 1: Parallel Synthesis Workflow
Caption: A generalized workflow for the parallel synthesis of a compound library.
Diagram 2: Rationale for Predicted Reactivity
Caption: The electron-withdrawing halogen enhances the acidity of the α-proton.
Conclusion
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Fluorophenoxyacetonitrile
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Fluorophenoxyacetonitrile, a compound requiring careful management as hazardous waste. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Hazard Profile and Safety Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
Closed-toe shoes
All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.
Quantitative Data from Related Compounds
To provide a quantitative perspective on the potential hazards, the following table summarizes key data from analogous compounds. This information should be used to inform a conservative approach to handling and disposal.
| Parameter | 2-(3-Chloro-2-fluoro-phenoxy)acetonitrile | 4-Fluorophenylacetonitrile | 2-Chlorophenoxyacetonitrile |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] | Harmful if swallowed, in contact with skin or if inhaled.[2] Causes skin irritation.[2] Causes serious eye irritation.[2] May cause respiratory irritation.[2] | Harmful if swallowed.[3] Harmful in contact with skin.[3] Harmful if inhaled.[3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P501: Dispose of contents/ container to an approved waste disposal plant.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the approved procedure for the disposal of this compound waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.
-
Label the container as "Hazardous Waste: this compound, Solid" and include the date of initial waste accumulation.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, it must be collected in a designated liquid hazardous waste container.
-
Segregate halogenated and non-halogenated solvent waste streams into separate, appropriately labeled containers.
-
The container must be leak-proof and made of a material compatible with the solvent.
-
Label the container with "Hazardous Waste," the full chemical name of the contents (e.g., "this compound in [Solvent Name]"), and an approximate concentration.
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a sealed bag within the solid hazardous waste container.
-
Contaminated sharps (needles, broken glass) must be collected in a designated, puncture-resistant sharps container labeled as "Chemically Contaminated Sharps".
-
2. Waste Storage:
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be under the control of laboratory personnel and should have secondary containment (e.g., a larger, chemically resistant bin) to contain any potential spills.
-
Ensure all waste containers are kept securely closed except when adding waste.
3. Spill Management:
-
In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spilled substance.
-
Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container. Avoid creating dust.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
4. Final Disposal:
-
Once a waste container is full (do not overfill), or in accordance with your institution's policies, arrange for its collection by a licensed hazardous waste disposal vendor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve completing a chemical waste manifest.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Fluorophenoxyacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Fluorophenoxyacetonitrile. The following procedures are based on available data for structurally similar compounds, including other fluorinated and chlorinated phenoxyacetonitrile derivatives, due to the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to treat this compound with caution and adhere to the highest safety standards in the laboratory.
Hazard Identification and Immediate Precautions
Based on analogous compounds, this compound is expected to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It may cause serious eye irritation, skin irritation, and respiratory irritation.[2][4]
Immediate Actions:
-
In case of skin contact: Immediately wash with plenty of soap and water.[3][4] Remove contaminated clothing and wash it before reuse.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] Seek medical attention if irritation persists.[4]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[3][4]
-
If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile gloves | Laboratory coat | Work in a certified chemical fume hood |
| Running reactions | Chemical safety goggles and face shield | Nitrile gloves (consider double gloving) | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood |
| Work-up and purification | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood |
| Handling spills | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges or SCBA |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
All handling of this compound must be performed in a properly functioning chemical fume hood to minimize the risk of inhaling hazardous vapors.[4]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash hands thoroughly after handling.[4]
-
Use only non-sparking tools and work in an area free of ignition sources.[1]
-
Keep the container tightly closed when not in use.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]
-
Keep the container tightly closed and store in a locked-up location.[4]
Disposal Plan: Waste Management
Waste Collection:
-
Designated Waste Container: All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[5][6]
-
Segregation: Do not mix this waste with other waste streams. In particular, keep it separate from acidic waste to prevent the potential release of hydrogen cyanide gas.[5]
Disposal Protocol:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3][4]
-
Never dispose of this compound down the drain or in general trash.[4]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the decision-making process and necessary steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. aksci.com [aksci.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
